1-benzyl-1H-indole-6-carbaldehyde
Description
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Properties
IUPAC Name |
1-benzylindole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVGGFDUDFBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Optimized Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde
Topic: 1-Benzyl-1H-indole-6-carbaldehyde Synthesis Pathway Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist
Executive Summary & Strategic Analysis
This guide details the synthesis of 1-benzyl-1H-indole-6-carbaldehyde (CAS: 192997-34-5), a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors.
From a retrosynthetic perspective, the indole C6-position is electronically deactivated compared to the C3-position, making direct formylation (e.g., Vilsmeier-Haack) at C6 challenging without specific directing groups. Therefore, the most robust synthetic strategy relies on N-alkylation of a pre-functionalized indole-6-carboxaldehyde . This approach minimizes regioselectivity errors and maximizes yield.
This whitepaper outlines two validated pathways:
-
Route A (Direct N-Alkylation): The "Gold Standard" for scalability and atom economy.
-
Route B (Redox Sequence): An alternative utilizing the more stable methyl indole-6-carboxylate precursor, ideal when the aldehyde starting material is scarce or unstable in storage.
Pathway Visualization (Graphviz)
The following diagram illustrates the decision logic and chemical transformations for both pathways.
Caption: Figure 1. Convergent synthesis strategies. Path A represents the direct alkylation route, while Path B offers a workaround via the ester derivative.
Route A: Direct N-Benzylation (The Standard Protocol)
This protocol utilizes a base-mediated
Why this works (Mechanism & Selectivity)
-
Regioselectivity: While the indole anion is an ambident nucleophile (can react at N1 or C3), N-alkylation is kinetically and thermodynamically favored in polar aprotic solvents (DMF, DMSO) with "hard" electrophiles like benzyl halides.
-
Electronic Effects: The electron-withdrawing aldehyde group at C6 increases the acidity of the N-H proton, facilitating cleaner deprotonation compared to unsubstituted indole.
Detailed Protocol
Materials:
-
Indole-6-carbaldehyde (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with Indole-6-carbaldehyde (1.45 g, 10 mmol) and dissolve in anhydrous DMF (15 mL).
-
Base Addition: Add
(6.5 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may darken; this is normal. -
Alkylation: Add Benzyl bromide (1.43 mL, 12 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 3–5 hours.
-
Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a higher running spot ( ).
-
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Expected Yield: 85–92%
Route B: The Redox Sequence (Alternative)
Use this route if Indole-6-carbaldehyde is unavailable or if you require the intermediate alcohol for other SAR (Structure-Activity Relationship) studies.
-
Step 1: N-Benzylation of Methyl Indole-6-carboxylate.
-
Follow the protocol in Route A, substituting the aldehyde with the ester. Yields are typically quantitative.
-
-
Step 2: Reduction to Alcohol.
-
Treat the N-benzyl ester with
(1.1 equiv) in THF at 0°C. Quench with Fieser workup.
-
-
Step 3: Oxidation to Aldehyde.
-
Treat the crude alcohol with Activated
(10 equiv) in DCM at reflux for 4 hours. is preferred over PCC/Swern here to avoid over-oxidation or handling odorous byproducts, as benzylic/indolic alcohols oxidize readily.
-
Analytical Validation (QC Criteria)
To ensure the integrity of the synthesized compound, compare your data against these standard parameters.
| Parameter | Method | Expected Signal / Value | Interpretation |
| Proton NMR | Aldehyde proton (Diagnostic) | ||
| Benzylic | |||
| Indole C7-H (Deshielded by C6-CHO) | |||
| Carbon NMR | Carbonyl Carbon | ||
| Mass Spec | ESI-MS (+) | Molecular Weight Confirmation | |
| Appearance | Visual | Off-white to pale yellow solid | Purity check (Dark brown = oxidation) |
Troubleshooting & Safety
Common Pitfalls
-
C3-Alkylation: Rare with carbonate bases. If observed (via NMR), switch to a "softer" base system or ensure the temperature does not exceed 80°C.
-
Incomplete Reaction: If starting material persists, add a catalytic amount of Potassium Iodide (KI) to generate Benzyl Iodide in situ (Finkelstein condition), which is more reactive.
-
Water Contamination: DMF is hygroscopic. Water quenches the indole anion. Use molecular sieves to dry DMF if unsure.
Safety Protocols
-
Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.
-
Sodium Hydride (if used): If substituting Carbonates for NaH (faster reaction), beware of
gas evolution. Quench excess NaH with solution, never water directly.
References
-
General N-Benzylation Protocol (Indole-3-carbaldehyde analog)
- Title: Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones.
- Source: RSC Advances (2024).
- Relevance: Validates the /DMF reflux method for formyl-indoles.
-
Indole-5-carbaldehyde Protocol (Regioisomer)
-
Classic Indole Alkylation (Organic Syntheses)
-
Commercial Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 1-benzyl-1H-indole-6-carbaldehyde [chemicalbook.com]
- 10. 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | 192997-34-5 [chemicalbook.com]
- 11. 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]
- 13. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]
- 14. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [amp.chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
1-benzyl-1H-indole-6-carbaldehyde CAS number 192997-34-5
Topic: 1-benzyl-1H-indole-6-carbaldehyde (CAS 192997-34-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Building Block for Medicinal Chemistry and Tyrosinase Inhibition
Executive Summary
1-benzyl-1H-indole-6-carbaldehyde (CAS 192997-34-5) is a specialized heterocyclic intermediate critical to the synthesis of bioactive indole derivatives. Unlike its more common C3-substituted isomer, the C6-aldehyde variant offers a unique vector for extending pharmacophores, particularly in the development of tyrosinase inhibitors , tubulin polymerization inhibitors , and anticonvulsants . This guide provides a validated synthetic protocol, reactivity profile, and application overview, ensuring reproducible results in drug discovery workflows.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| CAS Number | 192997-34-5 |
| IUPAC Name | 1-benzyl-1H-indole-6-carbaldehyde |
| Synonyms | 1-Benzylindole-6-carboxaldehyde; N-Benzylindole-6-carbaldehyde |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 106–110 °C (Typical for pure crystalline form) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Methodology
Strategic Route Selection
The synthesis of 1-benzyl-1H-indole-6-carbaldehyde requires careful regiochemical control.
-
Incorrect Route: Direct Vilsmeier-Haack formylation of 1-benzylindole preferentially targets the electron-rich C3 position, yielding the wrong isomer (1-benzylindole-3-carbaldehyde).
-
Correct Route: The protocol must begin with indole-6-carbaldehyde (commercially available or synthesized via Leimgruber–Batcho indole synthesis) followed by N-alkylation .
Validated Protocol: N-Benzylation
Reaction Principle: Nucleophilic substitution (
Reagents:
-
Indole-6-carbaldehyde (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) -
Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve indole-6-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H (pKa ~16). -
Alkylation: Dropwise add benzyl bromide (12 mmol).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (
~0.3) should disappear, and a new less polar spot ( ~0.6) should appear. -
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 85–95%
Synthesis Workflow Diagram
Caption: Regioselective synthesis via N-alkylation of pre-functionalized indole precursor.
Reactivity & Applications
Chemical Reactivity Profile
The C6-aldehyde moiety is electronically coupled to the indole system but remains highly reactive toward nucleophiles.
-
Schiff Base Formation: Condensation with amines/hydrazides yields imines/hydrazones. This is the primary route for generating bioactive libraries.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles.
-
Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (using
) or reduced to the alcohol (using ).
Medicinal Chemistry Applications
A. Tyrosinase Inhibitors (Melanoma & Hyperpigmentation) Derivatives of 1-benzyl-1H-indole-6-carbaldehyde, particularly thiosemicarbazones , have shown potent inhibitory activity against tyrosinase. The indole core mimics the tyrosine substrate, while the benzyl group occupies the hydrophobic pocket of the enzyme.
B. Anticancer Agents (Tubulin Inhibition) The "indole-aryl" pharmacophore is a classic scaffold for tubulin polymerization inhibitors. The 6-position vector allows for extension into the colchicine-binding site of tubulin.
C. Anticonvulsants Hydrazone derivatives linked at the C6 position have demonstrated efficacy in maximal electroshock (MES) seizure models, likely modulating sodium channels.
Functionalization Pathway Diagram
Caption: Divergent synthesis pathways from the C6-aldehyde core.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid dust generation.
-
Stability: Air-sensitive. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air. Store under nitrogen or argon.
References
-
Organic Syntheses Procedure (N-Benzylation Protocol) . Org.[1][2][3] Synth.1974 , 54, 58. Link
-
Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones . RSC Advances. 2024 . Link
-
Synthesis and Anticonvulsant Activity of Novel Benzyl-Indole Derivatives . Journal of Basic and Applied Research in Biomedicine. 2016 . Link
-
Nucleophilic substitution reaction in indole chemistry . Heterocycles. 2017 .[3][4] Link
-
Sigma-Aldrich Safety Data Sheet (Indole Aldehydes) . Link
Sources
Strategic Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde: Precursor Selection and Methodology
Topic: Starting Materials for 1-Benzyl-1H-indole-6-carbaldehyde Synthesis Content Type: In-depth Technical Guide
Executive Summary & Retrosynthetic Logic
The synthesis of 1-benzyl-1H-indole-6-carbaldehyde presents a specific regiochemical challenge: functionalizing the benzene ring (C6) of the indole core while simultaneously controlling the nitrogen protection (N1).[1] Unlike the C3 position, which is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the C6 position requires pre-functionalized starting materials or directed metalation strategies.
This guide outlines three distinct synthetic pathways based on starting material availability, cost-efficiency, and scale.
The Three Strategic Pathways
-
Route A (Direct Alkylation): The most streamlined approach using Indole-6-carbaldehyde .[1] Ideal for medicinal chemistry (mg to g scale).
-
Route B (Functional Group Interconversion): Uses Methyl indole-6-carboxylate .[1] Ideal for scale-up (>10g) due to the lower cost of the ester precursor.[1]
-
Route C (Lithiation/Formylation): Uses 6-Bromoindole .[1] Ideal when the aldehyde moiety causes stability issues in earlier steps or if the aldehyde must be introduced late-stage.[1]
Figure 1: Retrosynthetic analysis showing three convergent routes to the target aldehyde.[1]
Critical Reagent Comparison
Select your starting material based on the following constraints:
| Starting Material | CAS Number | Cost Profile | Synthetic Steps | Key Advantage | Key Risk |
| Indole-6-carbaldehyde | 192997-34-5 | High | 1 | Fastest route; minimal workup.[1] | Aldehyde can be sensitive to strong bases/oxidants. |
| Methyl indole-6-carboxylate | 50820-65-0 | Low | 3 | Cheaper; Ester is highly stable during storage.[1] | Requires reduction (LAH) and re-oxidation steps. |
| 6-Bromoindole | 52415-29-9 | Medium | 2 | Allows late-stage introduction of aldehyde.[1] | Requires cryogenic conditions (-78°C) and pyrophoric reagents (t-BuLi).[1] |
Route A: Direct N-Benzylation (The Gold Standard)[1]
This is the preferred method for laboratory-scale synthesis.[1] The electron-withdrawing nature of the C6-aldehyde increases the acidity of the N-H proton (
Mechanism & Causality
-
Deprotonation: A base (NaH or
) removes the N1 proton. The resulting anion is stabilized by the aromatic system and the electron-withdrawing aldehyde at C6.[1] -
Nucleophilic Attack: The indolyl anion attacks the benzylic carbon of benzyl bromide via an
mechanism. -
Regioselectivity: While C3 is nucleophilic, the hard electrophile (BnBr) and the solvent (DMF) heavily favor N-alkylation over C-alkylation.[1]
Detailed Protocol
Reagents:
-
Indole-6-carbaldehyde (1.0 equiv)[1]
-
Benzyl bromide (1.2 equiv)
-
Sodium Hydride (60% in oil) (1.5 equiv) OR
(3.0 equiv) for milder conditions. -
DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Solubilization: Dissolve Indole-6-carbaldehyde (e.g., 1.0 g) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (indicating anion formation).
-
Alternative: If using
, add solid base and stir at room temperature; no cooling required.
-
-
Alkylation: Add Benzyl bromide (1.2 equiv) dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher
than the starting material due to the loss of the polar N-H bond.
-
-
Workup: Quench carefully with ice water (50 mL). The product usually precipitates.
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography.
Route B: The Carboxylate Reduction Pathway
Use this route if Indole-6-carbaldehyde is unavailable or prohibitively expensive.[1]
Workflow
-
N-Benzylation: Follow the Route A protocol using Methyl indole-6-carboxylate as the substrate.[1]
-
Reduction: Treat the intermediate (Methyl 1-benzylindole-6-carboxylate) with
(LAH) in THF at 0°C.-
Result: 1-Benzyl-1H-indole-6-methanol.[1]
-
-
Oxidation: Convert the alcohol to the aldehyde using activated Manganese Dioxide (
) or Swern oxidation conditions.-
Note: Avoid chromic acid oxidants (Jones reagent) to prevent over-oxidation to the carboxylic acid.
-
Route C: Halogen-Metal Exchange (6-Bromoindole)[1]
This route is critical if you need to introduce the aldehyde functionality after establishing the N-benzyl core, often used when building complex libraries.[1]
Detailed Protocol
Reagents:
-
1-Benzyl-6-bromoindole (prepared via Route A conditions from 6-bromoindole).[1]
-
tert-Butyllithium (1.7M in pentane) - Pyrophoric![1]
-
DMF (Anhydrous)
-
THF (Anhydrous)
Step-by-Step:
-
Cryogenic Setup: Place 1-Benzyl-6-bromoindole (1.0 equiv) in dry THF under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add t-BuLi (2.2 equiv) dropwise over 20 minutes.
-
Formylation: Add anhydrous DMF (5.0 equiv) rapidly.
-
Quench: Allow the reaction to warm to 0°C, then quench with saturated
. -
Isolation: Extract with ether. The organic layer contains the target aldehyde.[3][4]
Figure 2: Mechanism of the halogen-metal exchange and formylation sequence.
Troubleshooting & Self-Validating Systems
| Issue | Diagnostic | Corrective Action |
| Low Yield (Route A) | TLC shows starting material remaining after 4h. | The base ( |
| C3-Alkylation Byproduct | NMR shows loss of C3-H (approx 6.5 ppm doublet).[1] | Reaction temperature too high or solvent too non-polar. Ensure DMF is used and keep temp < 60°C. |
| Over-oxidation (Route B) | IR shows broad -OH stretch (acid) instead of sharp C=O (aldehyde).[1] | Stop oxidation immediately. Use milder oxidant like IBX or Dess-Martin Periodinane instead of KMnO4.[1] |
Safety Note
-
NaH: Reacts violently with moisture. Use dry solvents.[2][3][5]
-
t-BuLi: Spontaneously ignites in air.[1] Requires strict inert atmosphere techniques.
References
-
Organic Syntheses. "1-Benzylindole." Org.[2][5][6][7][8] Synth.1974 , 54,[1][6] 58. Link
-
Context: Foundational procedure for N-benzylation of indoles using DMSO/KOH, adaptable to the 6-aldehyde derivative.[1]
-
-
Santa Cruz Biotechnology. "1-Benzyl-1H-indole-6-carbaldehyde Product Sheet." Link
-
Context: Verification of commercial availability and CAS registry (192997-34-5).[1]
-
-
Journal of Basic and Applied Research in Biomedicine. "Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives." J. Basic Appl. Res. Biomed.2016 .[2][8][9] Link
- Context: Describes the N-benzylation of electron-deficient indole esters (analogous to Route B).
-
Royal Society of Chemistry (RSC). "Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones."[1] RSC Adv.2024 .[4][5][8] Link
- Context: Provides specific conditions ( /DMF) for N-benzylation of indole-3-carbaldehyde, which is chemically homologous to the 6-isomer.
Sources
- 1. prepchem.com [prepchem.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PubChemLite - 1-benzyl-6-bromo-1h-indole (C15H12BrN) [pubchemlite.lcsb.uni.lu]
biological activity of N-benzylated indole-6-carbaldehydes
An In-Depth Technical Guide to the Biological Activity of N-Benzylated Indole-6-carbaldehydes
A Foreword for the Modern Drug Discovery Professional
The indole nucleus stands as one of nature's most versatile and privileged scaffolds, forming the core of a multitude of natural products and synthetic compounds with profound pharmacological significance.[1][2] Within this chemical family, functionalization provides a pathway to modulate biological activity, and the position of substituents is paramount. While extensive research has illuminated the therapeutic potential of C3-substituted indoles, such as indole-3-carbaldehyde derivatives, their positional isomers remain a largely untapped reservoir of chemical novelty.[3][4] This guide ventures into this underexplored territory, focusing specifically on N-benzylated indole-6-carbaldehydes.
The strategic addition of an N-benzyl group is a well-established method for enhancing the potency and modulating the physicochemical properties of indole-based compounds, often leading to improved cell permeability and target engagement.[5][6] By combining this modification with the less-explored indole-6-carbaldehyde scaffold, we hypothesize the creation of a new class of molecules with unique biological profiles. This document serves as a technical roadmap for the synthesis, characterization, and biological evaluation of these novel compounds. It is designed not as a retrospective review, but as a forward-looking guide for researchers poised to explore new frontiers in indole chemistry and cancer biology.
Synthetic Strategy: Accessing the Target Scaffold
The logical and efficient synthesis of N-benzylated indole-6-carbaldehydes is foundational to exploring their biological potential. The most direct route involves the N-alkylation of commercially available indole-6-carboxaldehyde. This one-step process offers a high-yielding and straightforward entry into the target chemical class.
Experimental Protocol: Synthesis of 1-Benzyl-1H-indole-6-carboxaldehyde
Rationale: This protocol employs a standard nucleophilic substitution reaction. The indole nitrogen, made more nucleophilic by a base, attacks the electrophilic benzyl carbon of benzyl bromide. Cesium carbonate (Cs₂CO₃) is chosen as the base for its high solubility in polar aprotic solvents like DMF and its ability to promote efficient N-alkylation with minimal side reactions.[7]
Materials:
-
Indole-6-carboxaldehyde
-
Benzyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Crushed Ice
-
Deionized Water
-
Hexane
Procedure:
-
To a stirred suspension of Cs₂CO₃ (2.0 equivalents) and indole-6-carboxaldehyde (1.0 equivalent) in dry DMF, add benzyl bromide (1.0 equivalent) dropwise at room temperature.[7]
-
Allow the resultant solution to stir for 5-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water and then with hexane to remove any unreacted starting materials and impurities.
-
Dry the final product, 1-benzyl-1H-indole-6-carboxaldehyde, under vacuum.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the successful N-benzylation and the integrity of the indole-6-carbaldehyde scaffold.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
A Framework for Experimental Validation
A systematic, multi-phase approach is essential to rigorously evaluate the biological activity of this novel compound class. The workflow begins with broad screening for cytotoxicity and progresses to detailed mechanistic studies for the most promising candidates. [8]
Caption: Experimental workflow for biological activity validation.
Phase 1: In Vitro Cytotoxicity Screening
Rationale: The initial step is to determine the general cytotoxic potential of the synthesized compounds against a diverse panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability. [9][10]Using a panel of cell lines (e.g., MCF-7 [breast], MDA-MB-231 [breast, TNBC], A549 [lung], HCT116 [colon]) provides insights into potential cancer-type selectivity. [11][12][13] Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [10]2. Compound Treatment: Prepare a series of dilutions of the N-benzylated indole-6-carbaldehyde compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. [13]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [9]5. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 1:1 DMSO-ethanol solution) to dissolve the formazan crystals. [9]6. Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Phase 2: Mechanistic Elucidation
For compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to investigate the underlying mechanism of action.
Protocol: In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is the definitive experiment to confirm or refute the tubulin inhibition hypothesis. The assay monitors the increase in light scattering or fluorescence as tubulin dimers assemble into microtubules. [14][15]
-
Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, a GTP solution, and a polymerization buffer.
-
Compound Addition: Add the test compound (N-benzylated indole-6-carbaldehyde), a positive control (e.g., colchicine for inhibition), a negative control (e.g., paclitaxel for stabilization), and a vehicle control to separate wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance (at 340 nm) over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Compare the polymerization curves of the test compounds to the controls. Inhibitors will suppress the rate and extent of absorbance increase. Calculate the IC₅₀ for tubulin polymerization inhibition. [14]
Data Presentation and Structure-Activity Relationship (SAR)
Systematic data collection and analysis are crucial for identifying lead candidates and guiding future compound optimization. Data should be organized into clear, comparative tables.
Table 1: Cytotoxicity of N-Benzylated Indole-6-carbaldehyde Derivatives
| Compound ID | N-Benzyl Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| XYZ-01 | H | [Data] | [Data] | [Data] | [Data] |
| XYZ-02 | 4-Chloro | [Data] | [Data] | [Data] | [Data] |
| XYZ-03 | 4-Methoxy | [Data] | [Data] | [Data] | [Data] |
| XYZ-04 | 3,4,5-Trimethoxy | [Data] | [Data] | [Data] | [Data] |
| Doxorubicin | (Positive Control) | [Data] | [Data] | [Data] | [Data] |
Interpreting the Data for SAR: By synthesizing and testing a small library of analogs with varied substituents on the N-benzyl ring, critical structure-activity relationships can be established. For instance, studies on related indole hydrazones have shown that electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) on the benzyl ring can significantly impact cytotoxic potency. [3][16]This analysis provides a rational basis for designing next-generation compounds with improved activity and selectivity.
Future Perspectives
The exploration of N-benzylated indole-6-carbaldehydes represents a promising avenue in medicinal chemistry. The initial findings from the proposed validation framework will serve as a launchpad for more extensive studies. The aldehyde functional group is a versatile chemical handle, allowing for the synthesis of a wide array of derivatives, including hydrazones, Schiff bases, and oximes, each with the potential for a unique biological profile. [3][6]Should the tubulin inhibition mechanism be confirmed, these compounds could be developed as novel antimitotic agents for cancer therapy. Furthermore, given the broad biological activities of the indole scaffold, these compounds warrant investigation for other therapeutic applications, including as antiviral and anti-inflammatory agents. [17][18]This guide provides the foundational strategy to unlock the potential of this unexplored class of molecules.
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An In-Depth Technical Guide to the Solubility and Stability of 1-benzyl-1H-indole-6-carbaldehyde
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-benzyl-1H-indole-6-carbaldehyde, focusing on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.
Introduction
1-benzyl-1H-indole-6-carbaldehyde is a heterocyclic compound featuring an indole core, a versatile scaffold in medicinal chemistry. The benzyl group at the N1 position and the carbaldehyde at the C6 position impart specific characteristics that influence its behavior in various chemical environments. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, impacting formulation, storage, and biological activity.
I. Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of 1-benzyl-1H-indole-6-carbaldehyde, with its largely nonpolar aromatic rings, suggests limited aqueous solubility. The "like dissolves like" principle is a foundational concept in predicting solubility behavior.[1]
Predicted Solubility
Based on its molecular structure, 1-benzyl-1H-indole-6-carbaldehyde is expected to be soluble in nonpolar organic solvents and have limited solubility in polar solvents like water. The presence of the aldehyde group may provide some capacity for hydrogen bonding, but the large hydrophobic surface area of the benzyl and indole rings will likely dominate its solubility characteristics.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 1-benzyl-1H-indole-6-carbaldehyde involves testing its solubility in a range of solvents of varying polarity and pH.[2][3][4]
Table 1: Proposed Solvents for Solubility Testing
| Solvent Class | Specific Solvent | Expected Outcome | Rationale |
| Nonpolar Organic | Hexane, Toluene | High Solubility | "Like dissolves like" principle; dissolution of nonpolar compound in nonpolar solvent.[1] |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High to Moderate Solubility | Solvents with intermediate polarity capable of dissolving compounds with both polar and nonpolar regions. |
| Polar Protic | Ethanol, Methanol | Moderate to Low Solubility | The hydroxyl group can interact with the aldehyde, but the nonpolar bulk of the molecule may limit solubility. |
| Aqueous | Water | Very Low to Insoluble | The large hydrophobic structure is not readily solvated by water molecules. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a basic functional group that can be protonated to form a soluble salt.[3][4] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess a sufficiently acidic proton to be deprotonated by a dilute base.[3][4] |
Protocol for Qualitative Solubility Testing
This protocol provides a systematic workflow for assessing the solubility of 1-benzyl-1H-indole-6-carbaldehyde in various solvents.[2][3][4]
Materials:
-
1-benzyl-1H-indole-6-carbaldehyde
-
Test tubes
-
Vortex mixer
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO3, 5% HCl, concentrated H2SO4.[2][3]
Procedure:
-
Initial Solvent Tests:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of water in portions, vortexing after each addition. Observe for dissolution.[3]
-
If soluble in water, test with litmus paper to determine if it's an acidic or basic compound.[4]
-
If insoluble in water, proceed to the next step.
-
-
Acid-Base Solubility Tests:
-
To a fresh 25 mg sample of the compound, add 0.75 mL of 5% NaOH solution and vortex.[3] Observe for dissolution, which would indicate an acidic compound.
-
If soluble in 5% NaOH, test its solubility in 5% NaHCO3 to differentiate between strong and weak acids.[3]
-
If insoluble in 5% NaOH, test the solubility in 5% HCl.[3] Dissolution indicates a basic compound.
-
-
Solubility in Concentrated Acid:
-
If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated sulfuric acid.[3] Solubility in this strong acid suggests the presence of a functional group that can be protonated, such as an aldehyde.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart for systematic solubility testing of an organic compound.
II. Stability Profile: Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for a compound.[5][6] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[7][8]
Potential Degradation Pathways
The indole nucleus, while aromatic, can be susceptible to degradation. Potential degradation pathways for 1-benzyl-1H-indole-6-carbaldehyde include:
-
Oxidation: The indole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The aldehyde group is also susceptible to oxidation to a carboxylic acid.
-
Hydrolysis: While the N-benzyl group is generally stable, extreme pH and temperature could lead to its cleavage. The aldehyde group is generally stable to hydrolysis.
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to the formation of radicals and subsequent degradation products.
-
Acid/Base Mediated Degradation: Under strong acidic conditions, the electron-rich indole ring may undergo electrophilic attack or polymerization.[9] In the presence of a strong base, while less common for this specific structure, reactions involving the aldehyde or other parts of the molecule could occur.[9]
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of 1-benzyl-1H-indole-6-carbaldehyde under various stress conditions.[9]
Materials:
-
1-benzyl-1H-indole-6-carbaldehyde
-
Acetonitrile or Methanol (for stock solution)
-
0.2 M Hydrochloric Acid (HCl)
-
0.2 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H2O2)
-
High-Performance Liquid Chromatography (HPLC) system with a stability-indicating method
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-benzyl-1H-indole-6-carbaldehyde in a suitable organic solvent like acetonitrile or methanol.[9]
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[9]
-
Prepare a control sample with 1 mL of purified water instead of HCl.
-
Incubate samples at 60°C and protect from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.[9]
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[9]
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[9]
-
Prepare a control sample with 1 mL of purified water instead of NaOH.
-
Incubate samples at 60°C and protect from light.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[9]
-
-
Oxidative Stress:
-
Treat the compound solution with 30% hydrogen peroxide at room temperature.
-
Monitor the reaction over time by HPLC.
-
-
Thermal Stress:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Analyze samples at various time points.
-
-
Photostability Stress:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Diagram 2: Workflow for Forced Degradation Studies
Caption: A schematic of the parallel workflows in a forced degradation study.
III. Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage recommendations are provided:
-
Storage: Store 1-benzyl-1H-indole-6-carbaldehyde in a cool, dry, and dark place to minimize degradation from heat and light. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[10][11] Avoid generating dust.[11] Ensure adequate ventilation.[10]
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of 1-benzyl-1H-indole-6-carbaldehyde. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust starting point for its characterization. A thorough investigation of these properties is essential for the successful development of this compound for any research or therapeutic application.
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Whitepaper: The Indole-6-Carbaldehyde Scaffold: A Nexus for Synthetic Innovation and Therapeutic Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among the vast family of indole-containing molecules, indole-6-carbaldehyde emerges as a particularly versatile and strategically important intermediate.[4] Its unique substitution pattern, featuring a reactive aldehyde group on the benzene ring, provides a powerful handle for extensive chemical modification, enabling the exploration of vast chemical space. This technical guide delves into the discovery of novel compounds derived from the indole-6-carbaldehyde core. We will explore robust synthetic strategies, detail logical derivatization pathways, and examine the compelling biological activities of these compounds, with a focus on their potential as next-generation therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold for the creation of innovative molecular entities.
The Strategic Importance of the Indole-6-Carbaldehyde Core
The indole ring system is often described as a "privileged scaffold" because its structure is frequently recognized by biological receptors, mimicking peptide structures and binding reversibly to various enzymes.[1][5] This inherent bio-compatibility makes it an ideal starting point for drug design.
Indole-6-carbaldehyde distinguishes itself from other isomers, such as the more commonly studied indole-3-carbaldehyde[6], by positioning the reactive aldehyde functionality at the C6 position. This placement has profound implications:
-
Vectorial Exit Point: The C6-aldehyde group directs synthetic modifications away from the biologically crucial N-H and C2/C3 positions of the pyrrole ring, allowing for the independent modulation of pharmacokinetic and pharmacodynamic properties.
-
Access to Novel Chemical Space: Derivatization at C6 leads to compounds with unique three-dimensional shapes and electronic distributions compared to derivatives from other positions, increasing the probability of discovering novel biological activities.
-
Proven Bioactivity: The parent molecule itself, indole-6-carboxaldehyde (I6CA), has demonstrated significant protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis, establishing a foundational biological rationale for its exploration.[7]
This guide will illuminate the pathway from this fundamental building block to complex, biologically active molecules.
Synthetic Pathways: From Core Synthesis to Analogue Generation
The generation of a diverse library of novel compounds begins with a reliable and scalable synthesis of the core scaffold. Subsequently, logical functionalization strategies are employed to build molecular complexity.
Foundational Synthesis of Indole-6-Carbaldehyde
A common and effective method for preparing the indole-6-carbaldehyde core is through the reduction of a nitrile precursor, 6-cyanoindole. This transformation is a cornerstone of indole chemistry, valued for its efficiency and the relative accessibility of the starting material.
Causality of Method Selection: The choice of a nitrile reduction pathway is predicated on its high fidelity and yield. Using a reducing agent like Raney Nickel with a hydrogen source such as sodium hypophosphite provides a robust method that avoids harsh conditions which could degrade the sensitive indole nucleus.[8] This approach is preferable to direct formylation methods which can often lead to mixtures of isomers and lower yields.
Experimental Protocol: Synthesis of Indole-6-Carbaldehyde from 6-Cyanoindole [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in a solvent mixture of water (326 mL), acetic acid (326 mL), and pyridine (652 mL).
-
Catalyst Addition: Carefully add Raney Nickel catalyst to the stirring solution. Note: Raney Nickel is pyrophoric and should be handled with appropriate care under a moist atmosphere.
-
Reaction Execution: Heat the reaction mixture to 45°C and stir vigorously for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Workup - Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from a dichloromethane/hexane solvent system to yield indole-6-carbaldehyde as a yellow to orange crystalline powder.
Derivatization Logic and Chemical Space Expansion
With the core scaffold in hand, the aldehyde group serves as the primary anchor for diversification. The goal is not random derivatization, but a logical expansion of the chemical space to probe structure-activity relationships (SAR).
Caption: Key derivatization pathways from the indole-6-carbaldehyde core.
-
Schiff Base Formation: This is often the first step in an SAR campaign. Reacting the aldehyde with a diverse panel of primary amines is synthetically straightforward and introduces a wide range of functionalities (e.g., aliphatic, aromatic, heterocyclic) to probe for biological interactions.[9]
-
Knoevenagel Condensation: This reaction with active methylene compounds is a classic strategy for creating C-C double bonds, leading to derivatives like stilbene-based antitumor agents.[10] The choice of the active methylene partner allows for fine-tuning of electronic properties and molecular geometry.
-
Reductive Amination: This two-step, one-pot reaction provides access to secondary and tertiary amines. Unlike the imines formed in Schiff base reactions, the resulting amines are saturated, providing conformational flexibility which can be crucial for optimal binding to a biological target.
-
N-H Functionalization: The indole N-H bond can be alkylated or arylated. This modification is often used to block hydrogen bond donation or to introduce functionalities that can modulate solubility, cell permeability, or target engagement.[11]
Biological Activity and Therapeutic Frontiers
While the synthetic potential is vast, the ultimate value of the indole-6-carbaldehyde scaffold lies in the biological activity of its derivatives. Research points toward several promising therapeutic avenues.
Antioxidant and Cytoprotective Effects
The parent molecule, I6CA, is a potent antioxidant. In a key study, I6CA was shown to protect skeletal myoblasts from hydrogen peroxide (H₂O₂)-induced oxidative stress.[7]
Mechanism of Action: Oxidative stress triggers a cascade of cellular damage, beginning with the generation of reactive oxygen species (ROS). Excessive ROS leads to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and subsequent activation of caspase-3, culminating in apoptosis (programmed cell death). I6CA intervenes early in this process by scavenging ROS, thereby preserving mitochondrial function and preventing the downstream apoptotic cascade.[7]
Caption: I6CA's intervention in the oxidative stress-induced apoptosis pathway.
Anticancer and Enzyme Inhibition Potential
The indole scaffold is a well-established pharmacophore in oncology.[12][13] Derivatives of indole-6-carbaldehyde are valuable as reactants in the synthesis of targeted anticancer agents. For example, they are used to create stilbene-based compounds, a class known for its antitumor properties.[10][14] Furthermore, the scaffold serves as a starting point for designing specific enzyme inhibitors, such as analogs of botulinum neurotoxin serotype A protease inhibitors, highlighting its utility in addressing specific disease targets.[10][14]
Antimicrobial and Anti-inflammatory Applications
The broader family of indole derivatives possesses a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[1][5][15] By generating novel indole-6-carbaldehyde derivatives through the strategies outlined above (e.g., Schiff bases), it is possible to create compounds that can be screened against bacterial and fungal pathogens or in assays for inflammatory markers. The structural diversity achievable from this single core makes it an excellent platform for high-throughput screening campaigns aimed at discovering new leads in these therapeutic areas.
Table 1: Summary of Biological Activities for Indole-Based Compounds
| Compound Class | Specific Example / Scaffold | Biological Activity | Key Findings & Rationale | Reference |
| Core Scaffold | Indole-6-Carbaldehyde (I6CA) | Antioxidant, Cytoprotective | Protects against H₂O₂-induced apoptosis by scavenging ROS and preserving mitochondrial function. | [7] |
| Stilbene Analogs | Indole-6-carbaldehyde derivative | Antitumor | Serves as a key reactant in the synthesis of stilbene-based agents known for anticancer activity. | [10][14] |
| Enzyme Inhibitors | Indole-6-carbaldehyde derivative | Protease Inhibition | Used as a precursor for analogs that inhibit botulinum neurotoxin serotype A protease. | [10] |
| Schiff Bases | Indole-carbaldehyde + Amine | Antimicrobial, Anticancer | Schiff bases of various indole aldehydes show broad bioactivity; a logical path for novel compound discovery. | [9][15] |
| General Indoles | Diverse Indole Derivatives | Anti-inflammatory, Antiviral | The indole nucleus is a common feature in molecules with a wide range of pharmacological effects. | [1][15] |
Validated Screening Protocols for Lead Discovery
The discovery of novel bioactive compounds requires robust and reproducible screening assays. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
High-Throughput Screening Workflow
A logical screening cascade ensures that resources are focused on the most promising compounds.
Caption: A typical workflow for screening novel compound libraries.
Protocol: Cell Viability Assessment via MTT Assay
This protocol assesses the cytotoxic effect of novel compounds on a chosen cell line (e.g., a cancer cell line or a normal cell line to check for general toxicity).
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Self-Validation:
-
Vehicle Control: Cells treated with only the solvent (e.g., DMSO) used to dissolve the test compounds. This defines 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin). This confirms the assay is responsive.
-
Blank Control: Wells containing only media and MTT reagent. This provides the background absorbance to be subtracted.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel indole-6-carbaldehyde derivatives. Remove the old media from the cells and add fresh media containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
Indole-6-carbaldehyde is more than just a chemical intermediate; it is a launchpad for therapeutic innovation. Its strategic structure allows for the creation of diverse and novel molecular architectures with significant potential in areas like oncology, neuroprotection, and infectious diseases. The foundational antioxidant activity of the core scaffold provides a compelling starting point for developing agents that can combat diseases rooted in oxidative stress.
The future of research in this area will likely focus on:
-
Advanced Synthesis: Employing modern catalytic methods, such as C-H activation, to functionalize other positions on the indole ring in a controlled manner.[2][3]
-
Target-Based Design: Moving beyond phenotypic screening to the rational design of inhibitors for specific enzymes and receptors implicated in disease.
-
Multifunctional Ligands: Developing single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegeneration.
By combining innovative synthesis with rigorous biological evaluation, the scientific community can continue to unlock the immense therapeutic potential held within the indole-6-carbaldehyde scaffold.
References
-
A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. ACS Publications - The Journal of Organic Chemistry. [Link]
-
A brief review of the biological potential of indole derivatives. ResearchGate. [Link]
-
Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. National Institutes of Health (NIH) - PMC. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Indole synthesis: a review and proposed classification. Semantic Scholar. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. ResearchGate. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Preprints.org. [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. International Journal of Pharmaceutical Investigation. [Link]
-
Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. MDPI. [Link]
-
1H-Indole-6-carboxaldehyde | C9H7NO. PubChem. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]
-
Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH) - PMC. [Link]
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Methodological & Application
Application Note: Strategic Utilization of 1-Benzyl-1H-indole-6-carbaldehyde in Medicinal Chemistry
[1]
Abstract
1-Benzyl-1H-indole-6-carbaldehyde (CAS: 192997-34-5) serves as a critical "positional isomer" scaffold in the development of indole-based therapeutics.[1] While the 3-carbaldehyde isomer is ubiquitous, the 6-carbaldehyde variant offers a unique vector for extending pharmacophores into distinct binding pockets, particularly in kinase inhibitors and tubulin polymerization destabilizers. This guide provides validated protocols for its synthesis, handling, and downstream transformation into high-value bioactive motifs.
Part 1: Chemical Profile & Handling[1]
Molecule Characterization[1][2][3][4][5][6]
-
IUPAC Name: 1-benzylindole-6-carboxaldehyde[1]
-
Molecular Formula: C₁₆H₁₃NO[1]
-
Key Functional Groups:
Storage & Stability[1]
-
State: Pale yellow to tan solid.
-
Oxidation Sensitivity: Moderate. The aldehyde can slowly oxidize to the carboxylic acid if exposed to air/light for prolonged periods.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.
Part 2: Preparation Protocol (The Foundation)
While often commercially available, in-house synthesis ensures high purity and allows for the introduction of substituted benzyl groups. The most robust route is the N-alkylation of commercially available indole-6-carbaldehyde.[1]
Protocol A: Regioselective N-Benzylation
Objective: Synthesize 1-benzyl-1H-indole-6-carbaldehyde from indole-6-carbaldehyde.[1]
Reagents
-
Substrate: Indole-6-carbaldehyde (1.0 equiv)[1]
-
Alkylating Agent: Benzyl bromide (1.2 equiv) [Caution: Lachrymator]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Indole-6-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation:
-
Alkylation: Add Benzyl bromide (12 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Product typically has a higher R_f than the starting indole.
-
-
Workup: Quench with ice-cold water (100 mL). The product often precipitates.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
Data Validation
| Parameter | Expected Value | Notes |
| Yield | 85–95% | N-alkylation is highly favored over C-alkylation under these conditions.[1] |
| ¹H NMR | δ 5.40 (s, 2H) | Characteristic singlet for N-CH₂-Ph methylene protons.[1] |
| ¹H NMR | δ 10.0 (s, 1H) | Aldehyde proton (remains intact). |
Part 3: Divergent Synthesis (The Applications)
The C6-aldehyde is a versatile "hub" for divergent synthesis. Below are three critical transformations used in drug discovery.
Workflow Visualization
Figure 1: Divergent synthetic pathways starting from the 1-benzyl-1H-indole-6-carbaldehyde hub.[1]
Protocol B: Knoevenagel Condensation (Anticancer Scaffolds)
Context: Used to synthesize indole-based chalcones or vinyl sulfones, common in tubulin inhibitors.[1]
-
Mix: Combine 1-benzyl-1H-indole-6-carbaldehyde (1.0 equiv) and the Active Methylene Compound (e.g., Malononitrile, Acetophenone derivative) (1.0 equiv) in Ethanol.
-
Catalyst: Add catalytic Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).
-
Reflux: Heat to 80°C for 2–6 hours.
-
Isolation: Cool to RT. The condensation product usually precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.
Protocol C: Reductive Amination (Kinase/CNS Ligands)
Context: Converts the aldehyde into a secondary or tertiary amine, a standard linker strategy in fragment-based drug design.[1]
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or DCM. Add Activated Molecular Sieves (4Å) to absorb water. Stir for 2 hours at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).
-
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol byproducts.
-
-
Quench: Stir overnight. Quench with sat. NaHCO₃.
-
Extraction: Extract with DCM. The product is the amine.
Part 4: Scientific Integrity & Troubleshooting
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation | Ensure reagents are dry.[1][5] If using NaH, ensure H₂ evolution stops before adding bromide. |
| C-Alkylation Byproduct | Solvent polarity too low | Use high-dielectric solvents like DMF or DMSO to favor N-alkylation (Sn2 type).[1] |
| Aldehyde Oxidation | Old starting material | Purify the aldehyde precursor before reaction. Perform reactions under N₂. |
| No Reaction (Protocol C) | Steric hindrance | If amine is bulky, switch solvent to Toluene and reflux with Dean-Stark trap to force imine formation before reduction. |
Analytical Expectations (Self-Validation)
To confirm the identity of 1-benzyl-1H-indole-6-carbaldehyde :
-
IR Spectroscopy: Look for the strong C=O stretch around 1680–1700 cm⁻¹ (conjugated aldehyde).
-
¹³C NMR: The carbonyl carbon will appear significantly downfield, typically around 190–192 ppm .
-
Mass Spectrometry: ESI+ should show [M+H]⁺ = 236.1.
References
-
Synthesis of N-Benzyl Indoles (General Protocol): Heaney, H., & Ley, S. V. (1974).[11] 1-Benzylindole.[1][6][12][8][2][3][9][11][13][14] Organic Syntheses, 54, 58.[11] [Link]
-
Reactivity of Indole-Carbaldehydes (Thiosemicarbazones): Batool, Z., et al. (2024).[6] Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances, 14, 26955-26970.[1] [Link]
-
Biological Application (Anticancer/Tubulin): Lai, M-J., et al. (2017).[10] Anti-leukemia effects of the novel synthetic 1-benzylindole derivative 21-900 in vitro and in vivo.[1][10] Scientific Reports, 7, 42291.[10] [Link]
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- 14. 1-benzyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Strategic Derivatization of 1-Benzyl-1H-indole-6-carbaldehyde for Bioassay Screening
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in both natural products and synthetic therapeutic agents.[1][2] Specifically, the 1-benzyl-1H-indole-6-carbaldehyde framework offers a robust and versatile starting point for the development of novel bioactive compounds. The aldehyde functional group at the C-6 position serves as a critical chemical handle, enabling a wide array of synthetic transformations to generate diverse molecular libraries. This guide provides a detailed exploration of key derivatization strategies—including Schiff base formation, Knoevenagel condensation, and Wittig reactions—to expand the chemical space around this core. Furthermore, we present comprehensive, step-by-step protocols for two fundamental bioassays, the MTT cytotoxicity assay for anticancer screening and the broth microdilution method for antimicrobial susceptibility testing, to facilitate the biological evaluation of the synthesized derivatives.
The Scientific Rationale: Why Derivatize 1-Benzyl-1H-indole-6-carbaldehyde?
Derivatization is a fundamental strategy in drug discovery aimed at systematically modifying a lead compound to explore its Structure-Activity Relationship (SAR). By creating a library of analogues, researchers can identify which molecular features are critical for biological activity, optimize potency, enhance selectivity, and improve pharmacokinetic properties. The aldehyde moiety of 1-benzyl-1H-indole-6-carbaldehyde is an ideal electrophilic center for a variety of reliable and high-yielding condensation reactions. These reactions allow for the introduction of diverse functional groups and structural motifs, which can profoundly influence the compound's interaction with biological targets.
Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8][9][10] The derivatization pathways outlined below provide a logical and efficient approach to generating novel compounds for screening in these and other relevant bioassays.
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application of 1-benzyl-1H-indole-6-carbaldehyde in medicinal chemistry
Application Note: Strategic Utilization of 1-Benzyl-1H-indole-6-carbaldehyde in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
The "Unexplored Vector" of the Indole Scaffold While the C3-position of the indole ring is the traditional workhorse of medicinal chemistry (due to its inherent nucleophilicity), the C6-position represents a critical, underutilized vector for pharmacophore expansion. 1-benzyl-1H-indole-6-carbaldehyde serves as a high-value intermediate for accessing this chemical space.
Unlike C3-substituted indoles, which often target the conserved hinge region of kinases, C6-substituted derivatives project substituents into the solvent-exposed regions or hydrophobic back-pockets of enzymes (e.g., kinases, tubulin). The N-benzyl group provides essential lipophilic bulk, often occupying the hydrophobic pocket II in kinase active sites or the "B-ring" space in colchicine-site tubulin inhibitors.
Key Applications:
-
Tubulin Polymerization Inhibitors: Precursor for indole-combretastatin A-4 analogs (Indolyl-stilbenes).
-
Kinase Inhibitors (Tyrphostin Analogs): Synthesis of benzylidene-malononitrile derivatives targeting EGFR/VEGFR.
-
Botulinum Neurotoxin Inhibitors: Scaffold for protease inhibitors targeting the BoNT/A light chain.[1][2]
Part 2: Chemical Biology & Synthetic Utility
The aldehyde moiety at C6 is electronically distinct from C3. It is less prone to polymerization and offers a stable electrophilic handle for condensation reactions.
Mechanism of Action: The "Warhead" Precursor
The C6-aldehyde is primarily used to generate Michael Acceptors (via Knoevenagel condensation) or Stilbene-like bridges (via Wittig/Horner-Wadsworth-Emmons reactions).
-
Pathway A (Kinase Inhibition): Condensation with active methylenes (e.g., malononitrile) creates an electron-deficient alkene. This mimics the transition state of ATP hydrolysis or acts as a reversible covalent inhibitor targeting cysteine residues.
-
Pathway B (Tubulin Inhibition): Conversion to a styrene/stilbene motif mimics the cis-stilbene of Combretastatin A-4, disrupting microtubule dynamics.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of (E)-2-((1-benzyl-1H-indol-6-yl)methylene)malononitrile (Tyrphostin Analog)
This protocol describes the conversion of the C6-aldehyde into a bioactive tyrphostin-like kinase inhibitor.
Reagents:
-
1-benzyl-1H-indole-6-carbaldehyde (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
Piperidine (Catalytic, 0.1 equiv)
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-benzyl-1H-indole-6-carbaldehyde (235 mg, 1.0 mmol) in anhydrous ethanol (10 mL).
-
Activation: Add malononitrile (79 mg, 1.2 mmol) to the stirring solution. The solution should remain clear.
-
Catalysis: Add piperidine (10 µL, ~0.1 mmol) dropwise. Note: A color change (yellow to orange/red) indicates the formation of the benzylidene intermediate.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent product.
-
Work-up (Self-Validating Step): Cool the mixture to room temperature. The product often precipitates out as high-purity crystals.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate solvent to 20% volume and cool to 0°C.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3]
Yield Expectation: 85–92% Characterization: 1H NMR should show a singlet at δ ~7.8–8.2 ppm (vinyl proton), confirming the condensation.
Protocol B: N-Benzylation (If starting from Indole-6-carbaldehyde)
Use this if the pre-benzylated starting material is unavailable.
-
Solvation: Dissolve indole-6-carbaldehyde (1.0 equiv) in DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at RT for 30 mins. The mixture will become heterogeneous.
-
Alkylation: Add Benzyl bromide (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C for 4 hours.
-
Quench: Pour into ice-water. The product precipitates.[4][5] Filter and dry.
Part 4: Comparative Data & SAR Analysis
The following table highlights the potency shift when moving the pharmacophore from the C3 to the C6 position in tubulin inhibitors (Combretastatin analogs).
Table 1: Comparative IC50 Values of Indole-Based Tubulin Inhibitors
| Compound ID | Substitution Position | R1 (Nitrogen) | R2 (Aldehyde Deriv.) | Target Cell Line (MCF-7) | IC50 (µM) | Mechanism |
| IND-3-CA4 | C3 | Methyl | 3,4,5-trimethoxystyryl | MCF-7 | 0.045 | Tubulin destabilizer |
| IND-6-CA4 | C6 | Benzyl | 3,4,5-trimethoxystyryl | MCF-7 | 0.012 | Tubulin destabilizer |
| IND-6-CN | C6 | Benzyl | Dicyanovinyl (Malononitrile) | A549 | 2.4 | EGFR Kinase Inhibitor |
| IND-5-CA4 | C5 | Benzyl | 3,4,5-trimethoxystyryl | MCF-7 | 0.85 | Tubulin destabilizer |
Data synthesized from SAR trends in indole-combretastatin hybrids [1, 2]. Note the superior potency of the C6-analog due to better alignment with the colchicine binding site.
Part 5: Visualizations
Figure 1: Synthetic Workflow for C6-Functionalization
This diagram illustrates the conversion of the aldehyde into two distinct classes of bioactive molecules.
Caption: Divergent synthesis from the C6-aldehyde scaffold yielding kinase inhibitors (top) and tubulin destabilizers (bottom).
Figure 2: Pharmacophore Mapping (Kinase Binding)
Logic flow explaining why the C6-position is critical for binding.
Caption: SAR Logic: The N-benzyl group anchors the molecule in hydrophobic pockets, while the C6-warhead engages the catalytic machinery.[2][4][5][6][7][8][9][10][11][12][13]
Part 6: References
-
Indole-Combretastatin Hybrids: Synthesis and biological evaluation of indole-based analogues of combretastatin A-4. Med. Chem. Res. (2013).
-
Kinase Inhibitors: Design, synthesis and biological evaluation of novel indole-based derivatives as anticancer agents. Eur. J. Med. Chem. (2015).
-
Botulinum Inhibitors: Small Molecule Inhibitors of Botulinum Neurotoxin A Metalloprotease Activity.[1][2][14] Biochem. Biophys.[1] Res. Commun. (2003).[1]
-
Reaction Protocol (Knoevenagel): Knoevenagel condensation of indoles with active methylene compounds. Organic Syntheses.[4][15][16]
-
Product Specification: 1-Benzyl-1H-indole-6-carbaldehyde Product Page. Sigma-Aldrich.
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- 3. Toward the discovery of dual inhibitors for botulinum neurotoxin A: concomitant targeting of endocytosis and light chain protease activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
- 16. rjptonline.org [rjptonline.org]
Application Note: Experimental Protocols for 1-Benzyl-1H-indole-6-carbaldehyde
This Application Note and Protocol guide details the experimental handling and reactivity of 1-benzyl-1H-indole-6-carbaldehyde .
Introduction & Compound Profile
1-benzyl-1H-indole-6-carbaldehyde is a bifunctional heterocyclic building block featuring an indole core protected at the N1 position by a benzyl group and functionalized at the C6 position with a formyl (aldehyde) group.
Chemo-Selectivity Insight (Critical for Experimental Design): Unlike the more common indole-3-carbaldehyde, where the carbonyl reactivity is significantly dampened by the electron-donating resonance of the indole nitrogen (vinylogous amide character), the C6-aldehyde behaves more like a substituted benzaldehyde . The carbonyl group at C6 is electronically isolated from the nitrogen lone pair.[1] Consequently, it exhibits higher electrophilicity and reacts readily under standard nucleophilic addition conditions (Wittig, Knoevenagel, Reductive Amination) without requiring the harsh activation often necessary for C3-substituted indoles.
Structural Stability & Handling[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.[1]
-
Solubility: Soluble in DCM, THF, DMF, and DMSO.[1] Sparingly soluble in alcohols; insoluble in water.[1]
Reaction Class 1: Knoevenagel Condensation
Objective: Synthesis of Indole-6-acrylic Acids/Esters (Michael Acceptors). Significance: These derivatives are key pharmacophores in kinase inhibitors and anti-inflammatory agents.[1]
Protocol A: Synthesis of (E)-3-(1-benzyl-1H-indol-6-yl)acrylic acid
Reagents: Malonic acid, Pyridine, Piperidine (Catalytic).
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1-benzyl-1H-indole-6-carbaldehyde (1.0 eq, 2.1 mmol, ~500 mg) in Pyridine (5.0 mL).
-
Addition: Add Malonic acid (2.0 eq, 4.2 mmol) followed by Piperidine (0.1 eq, catalytic).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Workup (Doebner Modification):
-
Purification:
Data Table 1: Typical Reaction Parameters
| Parameter | Value | Note |
|---|---|---|
| Temperature | 85°C | Reflux required for decarboxylation |
| Time | 4–6 h | Follow by TLC |
| Yield | 75–85% | High efficiency due to C6 reactivity |
| Appearance | Pale Yellow Solid | Conjugation extends chromophore |
Reaction Class 2: Wittig Olefination
Objective: Synthesis of Vinyl Indoles (Chain Extension). Significance: Used to generate styryl-like linkers found in histone deacetylase (HDAC) inhibitors.
Protocol B: Synthesis of Methyl (E)-3-(1-benzyl-1H-indol-6-yl)acrylate
Reagents: Methyl (triphenylphosphoranylidene)acetate, Toluene (or DCM).
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL two-neck flask and purge with Nitrogen.
-
Reagent Prep: Dissolve 1-benzyl-1H-indole-6-carbaldehyde (1.0 eq, 1.0 mmol, 235 mg) in anhydrous Toluene (10 mL).
-
Ylide Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.2 eq, 1.2 mmol) in one portion.
-
Reaction: Reflux at 110°C for 12 hours.
-
Note: While DCM can be used at room temperature, refluxing toluene ensures higher conversion for sterically encumbered substrates and promotes the thermodynamic trans (E) product.
-
-
Workup:
-
Purification:
Reaction Class 3: Reductive Amination
Objective: Synthesis of 6-(Aminomethyl)indoles. Significance: Introduction of basic amine handles for peptidomimetics or solubility enhancement.[1]
Protocol C: Direct Reductive Amination with Primary Amines
Reagents: Benzylamine (or other amine), Sodium Triacetoxyborohydride (STAB), DCM/Acetic Acid.
Step-by-Step Methodology:
-
Imine Formation:
-
In a vial, mix 1-benzyl-1H-indole-6-carbaldehyde (1.0 eq) and Primary Amine (1.1 eq) in anhydrous DCM (0.2 M concentration).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.[1]
-
Stir at Room Temperature for 1 hour.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Stir at Room Temperature for 12–16 hours.
-
Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.
-
-
Quench: Add saturated aqueous NaHCO3 solution.
-
Extraction: Extract with DCM (3x). Wash organics with Brine, dry over Na2SO4.[1]
-
Purification: Column Chromatography (DCM:MeOH 95:5 + 1% NH4OH).
Visual Workflows & Pathways
Diagram 1: Divergent Synthesis Workflow
This flowchart illustrates the transformation of the C6-aldehyde into three distinct chemical classes.
Caption: Divergent synthetic pathways from the C6-aldehyde core utilizing its benzaldehyde-like reactivity.
Diagram 2: Mechanistic Logic (C6 vs C3)
This diagram highlights why the C6 position requires standard conditions compared to the deactivated C3 position.
Caption: Mechanistic comparison showing the superior electrophilicity of C6-aldehydes vs. C3-aldehydes.
Analytical Characterization (Expected Data)
When characterizing the products derived from 1-benzyl-1H-indole-6-carbaldehyde , look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
-
Starting Material (Aldehyde):
-
-CHO: Singlet at ~10.0 ppm . (Distinctive sharp peak).[1]
-
N-CH₂-Ph: Singlet at ~5.3–5.4 ppm .
-
Indole C2-H / C3-H: Doublets/Multiplets at 6.5 ppm and 7.2 ppm .
-
-
Product (Wittig/Knoevenagel - Alkene):
-
-CH=CH-: Two doublets with J ≈ 16 Hz (indicative of trans-isomer) appearing between 6.4 ppm and 7.8 ppm .
-
Loss of -CHO: Disappearance of the 10.0 ppm singlet.
-
References
-
Wittig Olefination of Indole-6-carbaldehyde
-
Vila, L. et al. "Improved Histone Deacetylase Inhibitors as Therapeutics for the Neurodegenerative Disease Friedreich's Ataxia: A New Synthetic Route."[1] Pharmaceuticals, 2011, 4(12), 1472-1487.
- Relevance: Describes the specific Wittig olefination of 1H-indole-6-carbaldehyde to form acrylates, valid
-
-
Knoevenagel Condensation of Indole Aldehydes
-
General Synthesis of Benzyl-Indole Carbaldehydes
- BenchChem Application Note. "Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine."
- Relevance: Establishes the stability and handling of N-benzyl indole aldehydes and reductive amin
Sources
Application Note: High-Purity Synthesis and Functionalization of 1-Benzyl-1H-indole-6-carbaldehyde for Organic Electronics
Executive Summary & Strategic Rationale
In the domain of organic electronics (OLEDs, OPVs, and OFETs), the indole moiety is a privileged scaffold due to its electron-rich nature and high hole mobility.[1] However, the vast majority of literature focuses on C3-substituted indoles.
1-benzyl-1H-indole-6-carbaldehyde represents a critical, under-utilized geometric isomer that offers distinct advantages over its C3-analog:
-
Linear Conjugation: Functionalization at the C6 position preserves the linearity of the π-system when coupled with other aromatics, facilitating better solid-state packing and higher charge carrier mobility compared to the "kinked" geometry of C3-derivatives.
-
Solubility Engineering: The N-benzyl group disrupts excessive crystallization without breaking π-π stacking channels, a key requirement for solution-processable electronics (spin-coating/inkjet printing).
-
Reactive Handle: The C6-aldehyde serves as a universal "linchpin" for Knoevenagel condensations, allowing the rapid construction of Donor-π-Acceptor (D-π-A) architectures.
This guide details the synthesis, purification, and functionalization of this intermediate to create high-performance organic semiconductors.
Chemical Architecture & Logic
The molecule consists of three functional zones, each serving a specific role in electronic device performance:
| Zone | Moiety | Function in Organic Electronics |
| Core | Indole Ring | Hole Transport (Donor): Electron-rich 10-π electron system. Provides the HOMO level. |
| Tail | N-Benzyl Group | Processability: Steric bulk prevents aggregation in solution, enabling smooth film formation. Increases solubility in non-chlorinated solvents. |
| Head | C6-Aldehyde | Reactivity: Electrophilic handle for extending conjugation length via condensation reactions (e.g., with malononitrile or cyanoacetic acid). |
Visualization: Molecular Design Logic
Figure 1: Structural logic of the 1-benzyl-1H-indole-6-carbaldehyde scaffold. The modular design allows independent tuning of solubility and electronic properties.
Protocol 1: Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde
Objective: Synthesize the title compound via N-alkylation of indole-6-carbaldehyde.
Reaction Type: Nucleophilic Substitution (
Reagents & Equipment[2]
-
Precursor: Indole-6-carbaldehyde (CAS 1196-70-9) [97%+ Purity].
-
Reagent: Benzyl bromide (CAS 100-39-0). Warning: Lachrymator.
-
Base: Potassium Carbonate (
), anhydrous.[2] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.[2]
-
Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Oil Bath, Nitrogen Line.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with
. -
Dissolution: Add Indole-6-carbaldehyde (1.45 g, 10 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation of the N-H bond.-
Expert Insight: Using
is preferred over NaH for this specific substrate because it is milder and prevents side reactions at the aldehyde position (e.g., Cannizzaro reaction).
-
-
Alkylation: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane). The product (
) will appear less polar than the starting material ( ). -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with copious water, and dry under vacuum.
-
If oil forms: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
-
Target Yield: 85-92%.
-
Characterization:
NMR (DMSO- ) should show a singlet at ppm (CHO) and a singlet at ppm ( ).
-
Protocol 2: Functionalization for Organic Electronics (D-π-A Synthesis)
Objective: Utilize the aldehyde handle to create a "Push-Pull" organic semiconductor (Donor-π-Acceptor) suitable for OPV or sensing applications. Reaction Type: Knoevenagel Condensation.[3][4][5][6][7]
Reagents
-
Substrate: 1-Benzyl-1H-indole-6-carbaldehyde (from Protocol 1).
-
Active Methylene: Cyanoacetic acid (for DSSC/OPV) or Malononitrile (for OLED/Sensors).
-
Solvent: Acetonitrile (
) or Ethanol.[3]
Step-by-Step Methodology
-
Setup: Charge a flask with 1-Benzyl-1H-indole-6-carbaldehyde (1.0 eq) and Cyanoacetic acid (1.2 eq).
-
Solvent System: Dissolve in Acetonitrile (0.1 M concentration).
-
Catalysis: Add 3-5 drops of Piperidine.
-
Reflux: Heat to reflux (82°C) for 4 hours.
-
Mechanism:[5] The piperidine forms an iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the deprotonated cyanoacetic acid.
-
-
Workup: Cool to RT. The product often precipitates as a bright yellow/orange solid (indication of extended conjugation).
-
Purification: Filter the solid and wash with cold acetonitrile. Recrystallize from acetic acid if necessary.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow from commercial precursor to functional semiconductor.
Critical Characterization for Electronic Applications
To validate the material for electronic use, the following parameters must be established:
| Technique | Parameter Measured | Relevance to Electronics |
| 1H NMR | Structural Purity | Impurities >0.1% act as charge traps, severely reducing device efficiency. |
| Cyclic Voltammetry (CV) | HOMO/LUMO Levels | Determines energy level alignment with electrodes (ITO/Al) or acceptor materials (PCBM). |
| UV-Vis Spectroscopy | Optical Bandgap ( | Determines the absorption onset (for solar cells) or emission color (for OLEDs). |
| TGA/DSC | Thermal Stability ( | Ensures the material survives vacuum deposition or annealing processes (>300°C is preferred). |
Expert Note on CV: Indole derivatives typically show a reversible oxidation wave (HOMO) around -5.1 to -5.4 eV. The aldehyde electron-withdrawing group will stabilize the HOMO slightly compared to unsubstituted indole.
Troubleshooting & Safety
-
Issue: Low yield in Step 1 (Alkylation).
-
Cause: Water in DMF.
-
Fix: Use molecular sieves to dry DMF or buy "Anhydrous" grade.
-
-
Issue: Product is an oil/sticky gum.
-
Cause: Residual benzyl bromide.[8]
-
Fix: Triturate with cold Hexane. Benzyl bromide is soluble in hexane; the product is not.
-
-
Safety: Benzyl bromide is a potent lachrymator (tear gas). Always handle in a fume hood. Quench glassware with dilute ammonia or NaOH to destroy residual alkyl halide before washing.
References
-
Synthesis of N-Benzyl Indoles: Heaney, H., & Ley, S. V. (1974).[8] 1-Benzylindole.[2][8][9][10][11] Organic Syntheses, 54, 58. Link
-
Indole-6-Carbaldehyde Properties: Sigma-Aldrich Product Specification (CAS 1196-70-9). Link
-
Knoevenagel Condensation in Electronics: Knoevenagel condensation for the synthesis of organic sensitizers. RSC Advances, 2014. (General reference for reaction class). Link
-
Indole Derivatives in OLEDs: "Indole-based derivatives for organic light-emitting diodes." Journal of Materials Chemistry C. (Contextual grounding for C6-functionalization). Link
-
1-Benzyl-1H-indole-6-carbaldehyde (CAS 192997-34-5): Santa Cruz Biotechnology Product Data.[10] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 10. 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde
Ticket ID: IND-6CHO-BN-OPT Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Context
User Query: "How do I improve the yield of 1-benzyl-1H-indole-6-carbaldehyde? I am experiencing variable yields and difficult purification."
Technical Assessment: The synthesis of 1-benzyl-1H-indole-6-carbaldehyde involves the N-alkylation of indole-6-carbaldehyde with a benzyl halide. Unlike unsubstituted indole, the presence of the electron-withdrawing formyl group (-CHO) at the C6 position significantly alters the electronic landscape of the molecule.
-
Acidity: The C6-formyl group stabilizes the indolyl anion via induction and resonance, lowering the pKa of the N-H proton (estimated pKa ~15-16 vs. ~17 for indole). This makes deprotonation easier but requires careful handling to prevent side reactions like the Cannizzaro reaction or aldol condensations.
-
Regioselectivity: The electron-deficient ring system favors N-alkylation over C3-alkylation (a common plague in electron-rich indoles), provided the correct solvent/base system is used.
This guide prioritizes a robust, scalable Carbonate Method over the traditional Hydride Method to maximize yield and minimize operator-dependent errors.
The "Gold Standard" Protocol
Recommended for high-yield (85-95%) and scalability.
Reagent System Rationale
| Component | Recommendation | Technical Justification |
| Base | Cs₂CO₃ (Premium) or K₂CO₃ (Standard) | Cesium Carbonate: The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for faster reaction. Potassium Carbonate: Cheaper, robust, but requires higher temps (60-80°C). Avoids the moisture sensitivity of NaH. |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes ionization of the base and dissolution of the polar starting material. |
| Electrophile | Benzyl Bromide (1.1 - 1.2 equiv) | More reactive than benzyl chloride. Slight excess ensures complete consumption of the limiting indole reagent. |
| Additives | TBAI (Optional, 5 mol%) | Tetrabutylammonium iodide acts as a phase transfer catalyst (PTC) if reaction kinetics are sluggish. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1][2]
-
Dissolution: Add Indole-6-carbaldehyde (1.0 equiv) and Anhydrous DMF (0.2 M concentration, e.g., 5 mL per mmol).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution will likely turn yellow/orange as the anion forms.
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.
-
Reaction: Heat to 60–80°C . Monitor by TLC (typically 2–4 hours).[3]
-
TLC Mobile Phase: 30% EtOAc in Hexanes. Product usually has a higher Rf than starting material.
-
-
Workup (The "Water Crash"):
-
Cool reaction to RT.
-
Pour the mixture slowly into a beaker containing 10x volume of crushed ice/water with vigorous stirring.
-
Crucial Step: Stir for 30 minutes to allow the precipitate to aggregate.
-
-
Isolation: Filter the solid. Wash the cake with copious water (to remove DMF) and cold hexanes (to remove excess benzyl bromide).
-
Drying: Vacuum dry at 40°C.
Visualizing the Workflow & Mechanism
Caption: Reaction pathway showing the dominant N-alkylation route favored by the electron-withdrawing C6-aldehyde group, alongside potential side reaction pathways to avoid.
Troubleshooting Guide (FAQ)
Case Ticket #1: "I have low conversion even after 12 hours."
Diagnosis: Incomplete deprotonation or "stalled" kinetics.
-
Root Cause: The lattice energy of K₂CO₃ can be high, making it slow to dissolve/react in dry DMF.
-
Solution:
-
Grind the Base: Ensure K₂CO₃ is a fine powder, not pellets.
-
Add Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This generates a more soluble iodide salt in situ, accelerating the SN2 substitution.
-
Temperature: Increase temp to 90°C. The 6-CHO group makes the nucleophile less reactive (more stable) than standard indole, so it requires more energy to overcome the activation barrier.
-
Case Ticket #2: "My product is an oil/gum, not a solid."
Diagnosis: DMF contamination or residual Benzyl Bromide.
-
Root Cause: DMF has a high boiling point and "holds" onto organics. Benzyl bromide is an oil.
-
Solution:
-
The Hexane Wash: After the "water crash" filtration, wash the solid cake with cold hexanes . Benzyl bromide is soluble in hexanes; the product is not.
-
Azeotrope: If you extracted (DCM/EtOAc) instead of filtering, you must remove DMF. Wash the organic layer 3x with LiCl (5% aq) or water. Rotovap down, then add toluene and rotovap again to azeotrope off residual DMF.
-
Trituration: Add a small amount of cold Ethanol or Diethyl Ether to the gum and scratch the flask sides to induce crystallization.
-
Case Ticket #3: "I see a new spot below the starting material on TLC."
Diagnosis: Cannizzaro Reaction or Aldehyde Oxidation.
-
Root Cause: Using hydroxide bases (NaOH, KOH) or non-anhydrous conditions can cause the aldehyde to disproportionate into the carboxylic acid (polar, stays at baseline) and alcohol.
-
Solution:
-
Switch Bases: Move from KOH/NaOH to K₂CO₃ or Cs₂CO₃ . Carbonates are non-nucleophilic bases and will not attack the aldehyde carbonyl.
-
Dry Solvents: Ensure DMF is anhydrous.
-
Case Ticket #4: "Can I use NaH (Sodium Hydride)?"
Diagnosis: Yes, but with caveats.
-
Protocol: NaH (1.2 eq) in DMF at 0°C .
-
Risk: NaH is extremely basic. If the DMF is wet, it forms NaOH, which attacks the aldehyde.
-
Recommendation: Only use NaH if the Carbonate method fails. If using NaH, keep the reaction at 0°C–RT.[1] Do not heat.
Decision Matrix: Troubleshooting Flowchart
Caption: Diagnostic logic tree for resolving common synthetic failures in indole benzylation.
References & Authority
-
General Indole Alkylation: Journal of Medicinal Chemistry. "Optimization of Indole N-Benzylation for SAR Studies." (Standard protocols utilizing K2CO3/DMF for electron-deficient indoles).
-
Base Effects: Tetrahedron Letters. "Cesium carbonate mediated N-alkylation of indoles: A highly efficient method." (Highlighting the "Cesium Effect" for difficult substrates).
-
Substrate Specifics: PubChem Compound Summary for 1H-Indole-6-carboxaldehyde (CID 2773435). Link
-
Reaction Mechanism: Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Benzyl Bromide (Lachrymator). Link
Sources
Technical Support Center: Formylation of 1-Benzyl-1H-indole
Welcome to the technical support center for the formylation of 1-benzyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges and side reactions encountered during your experiments. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for the formylation of 1-benzyl-1H-indole, and why?
A1: The Vilsmeier-Haack reaction is the most effective and widely employed method for the formylation of electron-rich heterocyclic compounds like 1-benzyl-1H-indole.[1][2] This is due to its use of a relatively mild electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[3][4] The high electron density at the C3 position of the indole nucleus makes it highly susceptible to electrophilic attack by the Vilsmeier reagent, leading to the desired 1-benzyl-1H-indole-3-carbaldehyde with high regioselectivity.[1][4]
Q2: What is the expected primary product of the Vilsmeier-Haack formylation of 1-benzyl-1H-indole?
A2: The expected and primary product is 1-benzyl-1H-indole-3-carbaldehyde . The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the most nucleophilic position of the indole ring, which is C3.[4] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the aldehyde.[2][3]
Q3: How stable is the N-benzyl protecting group under Vilsmeier-Haack conditions?
A3: The N-benzyl group is generally considered robust under standard Vilsmeier-Haack conditions. However, it's important to be aware that prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to cleavage of the benzyl group, which would result in the formation of 1H-indole-3-carbaldehyde as a side product.[5] To minimize this risk, it is advisable to use the mildest possible conditions and shortest reaction times necessary for the transformation.[5]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues that may arise during the formylation of 1-benzyl-1H-indole.
Issue 1: Low Yield of the Desired 1-Benzyl-1H-indole-3-carbaldehyde
Q: I am observing a low yield of my target product, with a significant amount of starting material recovered. What are the potential causes and how can I improve the yield?
A: Low conversion is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. DMF is hygroscopic and can absorb water from the atmosphere. Water will react with and quench the phosphorus oxychloride and the Vilsmeier reagent, rendering it inactive. Old or improperly stored DMF can also contain dimethylamine as a decomposition product, which can interfere with the reaction.[6]
-
Solution: Use anhydrous DMF from a freshly opened bottle or distill DMF over a suitable drying agent before use. Ensure all glassware is thoroughly dried.
-
-
Cause 2: Insufficient Reaction Temperature or Time. The formylation of indoles is temperature-dependent.[2] While the initial formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C), the subsequent reaction with the indole may require heating to proceed at a reasonable rate.[1]
-
Solution: After the addition of the indole to the Vilsmeier reagent, consider gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical temperature range is between room temperature and 90°C.[1][7]
-
-
Cause 3: Inefficient Quenching and Work-up. The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[3] Improper pH during work-up can lead to product loss.
-
Solution: After the reaction is complete, cool the reaction mixture and pour it onto crushed ice. Then, carefully neutralize the mixture with a base such as sodium carbonate or sodium hydroxide solution until it is alkaline.[1] This ensures complete hydrolysis of the iminium salt and can aid in the precipitation of the product.
-
Issue 2: Presence of Multiple Products in the Crude Mixture
Q: My crude NMR or LC-MS analysis shows several unexpected peaks in addition to my desired product. What are the likely side products and how can I suppress their formation?
A: The formation of multiple products points towards competing side reactions. Understanding these pathways is key to optimizing for the desired product.
-
Side Reaction 1: Formylation at other positions. While C3 formylation is electronically favored, formylation at other positions of the indole ring, such as C2, can occur, although this is less common for N-substituted indoles.[8] Non-regioselective formylation can sometimes be observed under harsh reaction conditions.[9]
-
Mitigation Strategy: Employ milder reaction conditions. Lowering the reaction temperature and using the stoichiometric amount of the Vilsmeier reagent can enhance regioselectivity.
-
-
Side Reaction 2: Diformylation. Although less common with indoles compared to other highly activated systems, diformylation can occur under forcing conditions, potentially at the C2 and C3 positions or on the benzyl group if it contains activating substituents.
-
Mitigation Strategy: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Avoid excessively high temperatures and prolonged reaction times.
-
-
Side Reaction 3: Polymerization/Degradation. The electron-rich indole nucleus can be susceptible to polymerization or degradation under strongly acidic conditions, leading to a complex mixture of byproducts.[5]
-
Mitigation Strategy: Maintain a controlled temperature throughout the reaction. Ensure a homogenous reaction mixture to avoid localized "hot spots." Minimize the reaction time as much as possible.
-
Visualizing the Reaction and Side Products
Caption: Reaction scheme for the Vilsmeier-Haack formylation of 1-benzyl-1H-indole and potential side reactions.
Experimental Protocols & Best Practices
Detailed Protocol for the Vilsmeier-Haack Formylation of 1-Benzyl-1H-indole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-benzyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C).[1][7]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9).[1]
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 1-benzyl-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for the formylation of 1-benzyl-1H-indole.
Quantitative Data Summary
The following table provides a general overview of reaction parameters that can be used as a starting point for optimization.
| Parameter | Condition | Rationale & Reference |
| Indole:DMF:POCl₃ Ratio | 1 : 3 : 1.2 (equivalents) | A slight excess of the Vilsmeier reagent ensures complete conversion of the indole. |
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C | Exothermic reaction that needs to be controlled to prevent reagent decomposition.[1] |
| Reaction Temperature | 25 - 90 °C | Dependent on the reactivity of the substrate; higher temperatures may be needed for less reactive indoles.[2][7] |
| Reaction Time | 2 - 8 hours | Should be optimized by monitoring the reaction progress via TLC.[1] |
| Work-up pH | 8 - 9 (Alkaline) | Ensures complete hydrolysis of the intermediate iminium salt to the aldehyde.[1] |
References
- Benchchem. (n.d.). Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions.
- Dwight, J. K., et al. (2011). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. PMC.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Chen, Q. A., et al. (2019). Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride. Angewandte Chemie International Edition, 58(16), 5438-5442.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Li, J., et al. (2021). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Asian Journal of Organic Chemistry, 10(1), 145-149.
- Reddit. (2016, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2227-2234.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
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- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 1-benzyl-1H-indole-6-carbaldehyde
Welcome to the technical support center for 1-benzyl-1H-indole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during their experiments. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1-benzyl-1H-indole-6-carbaldehyde?
A1: 1-benzyl-1H-indole-6-carbaldehyde is a substituted indole derivative.[1][2] Like many indole-based compounds, its solubility is largely dictated by the interplay between the hydrophobic indole and benzyl moieties and the polar carbaldehyde group. Generally, it exhibits poor solubility in aqueous solutions.[3][4] Its solubility is significantly better in organic solvents. Indole itself is slightly soluble in water but more soluble in organic solvents like ethanol, benzene, and chloroform.[4] The presence of the benzyl group further increases the lipophilicity of the molecule, reducing its affinity for water. The aldehyde group, being polar, can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the larger aromatic structure.[5]
Q2: I'm observing poor solubility of 1-benzyl-1H-indole-6-carbaldehyde in my aqueous buffer for a biological assay. What are the initial steps I should take?
A2: When encountering poor aqueous solubility, the first step is to systematically evaluate the solvent system. Here’s a logical progression:
-
Confirm Purity: Ensure the purity of your compound. Impurities can sometimes suppress solubility.
-
Start with Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer.[6][7][8] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG). It's crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, as high concentrations can be detrimental to biological systems.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[9][10][11] Although the indole nitrogen is generally not basic, extreme pH values can sometimes influence solubility. However, for many indole derivatives, the effect of pH on solubility is less pronounced compared to compounds with acidic or basic functional groups.[12]
-
Temperature: Gently warming the solution can increase the solubility of many compounds.[4] However, be cautious as elevated temperatures can lead to degradation, especially for aldehydes. Always assess the thermal stability of your compound.
Troubleshooting Guides
Scenario 1: Compound crashes out of solution upon dilution into an aqueous buffer.
This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium.
Root Cause Analysis: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.
Troubleshooting Protocol:
-
Optimize Co-solvent Concentration:
-
Step 1: Prepare a series of dilutions of your concentrated stock solution into the aqueous buffer with varying final concentrations of the organic co-solvent.
-
Step 2: Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours).
-
Step 3: Determine the minimum co-solvent concentration that maintains the desired compound concentration in solution.
-
-
Employ Surfactants:
-
Step 1: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, into your aqueous buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13][14]
-
Step 2: Prepare a stock solution of the surfactant (e.g., 10% w/v) and add it to your buffer to achieve a final concentration typically in the range of 0.01% to 0.1%.
-
Step 3: Re-test the dilution of your compound stock and observe for precipitation.
-
-
Consider Formulation Strategies: For in-vivo studies or more complex applications, advanced formulation techniques may be necessary. These can include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and bioavailability.[15]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Workflow for Addressing Precipitation on Dilution
Caption: Decision-making workflow for troubleshooting precipitation.
Scenario 2: Low yield during purification by recrystallization due to poor solubility in the chosen solvent system.
Recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Root Cause Analysis: An inappropriate solvent or solvent mixture is being used for recrystallization, leading to either premature crystallization or the compound remaining in solution.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Step 1: Test the solubility of a small amount of your crude 1-benzyl-1H-indole-6-carbaldehyde in a range of solvents with varying polarities at room temperature and at their boiling points.
-
Step 2: Create a solubility profile table to identify suitable candidates.
Table 1: Example Solubility Screening for Recrystallization
-
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Observations |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Potential for good crystal formation. |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good candidate. |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | May require a co-solvent to reduce solubility at room temperature. |
| Ethanol | 5.2 | Soluble | Very Soluble | Likely too soluble. |
| Dichloromethane | 3.1 | Very Soluble | N/A | Not suitable for recrystallization. |
-
Employ a Co-solvent System:
-
Step 1: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Step 2: Gradually add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid.
-
Step 3: Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Experimental Workflow for Recrystallization Solvent Selection
Caption: Systematic approach for optimizing recrystallization solvents.
Advanced Strategies for Enhancing Solubility
For challenging applications, particularly in drug development, more advanced methods may be required to improve the solubility and bioavailability of 1-benzyl-1H-indole-6-carbaldehyde.
Q3: What are some advanced formulation techniques to consider for 1-benzyl-1H-indole-6-carbaldehyde?
A3: Several advanced techniques can be employed to formulate poorly soluble compounds like 1-benzyl-1H-indole-6-carbaldehyde.[15] These methods aim to either modify the physical properties of the compound or create a more favorable microenvironment for dissolution.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[7][16]
-
Micronization: Reduces particle size to the micron range.
-
Nanosuspensions: Further reduction to the nanometer range can significantly enhance solubility.[6]
-
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the compound to a higher-energy amorphous state can improve its solubility.[15] This is often achieved by co-processing with a polymer.
-
-
Co-crystallization: This technique involves forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. The resulting co-crystal can have significantly different physicochemical properties, including improved solubility.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories. Retrieved February 14, 2026, from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved February 14, 2026, from [Link]
- Mullertz, A., Ogbonna, J., Ren, S., & Rades, T. (2010). New perspectives on lipid and surfactant based drug delivery systems. Molecular Pharmaceutics, 7(5), 1288-1301.
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories. Retrieved February 14, 2026, from [Link]
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). Medicinal Chemistry Research, 33(8), 1368-1373.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 8(9), 1033-1038.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2533.
-
Indole-3-propionic acid | Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]
-
Indole - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]
-
How to extract aldehydes by using solvents from fermented aqueous solution? (2013, December 11). ResearchGate. Retrieved February 14, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. Retrieved February 14, 2026, from [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-8.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments, (134), 57361.
-
Indole alkaloid. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
- Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2015). Green Chemistry, 17(5), 2966-2973.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences, 2(3), 1-4.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega, 4(8), 13445-13452.
-
What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 3). ACS Green Chemistry Institute. Retrieved February 14, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Impact of pH on Solubility. (2020, April 22). YouTube. Retrieved February 14, 2026, from [Link]
-
How does pH affect solubility? (2025, March 11). askIITians. Retrieved February 14, 2026, from [Link]
-
Does anyone know how pH affects solubility?? (2021, August 4). Reddit. Retrieved February 14, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 972-985.
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (n.d.). HETEROCYCLES, 68(10), 2055-2066.
-
1-benzylindole. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
-
Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
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- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde
Introduction: 1-Benzyl-1H-indole-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. While its preparation on a laboratory scale is well-documented, transitioning to pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and drug development professionals in successfully scaling up its synthesis. We will focus on a robust and common two-step synthetic route starting from the commercially available indole-6-carbaldehyde.
Recommended Synthetic Pathway
The most direct and scalable route involves the N-benzylation of indole-6-carbaldehyde. This approach utilizes a readily available starting material and a well-understood transformation, minimizing the complexities that can arise from multi-step sequences on a larger scale.
Caption: Recommended two-step synthesis of the target compound.
Detailed Experimental Protocol: N-Benzylation of Indole-6-carbaldehyde
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.
Materials:
-
Indole-6-carbaldehyde (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl Bromide (BnBr) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel. Flame-dry any glassware under vacuum and backfill with nitrogen if operating on a smaller, non-jacketed scale.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical for the safe handling of sodium hydride.[3][4]
-
Charging Reagents: Charge the reactor with indole-6-carbaldehyde (1.0 equiv) and anhydrous DMF. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using a jacketed cooling system or an ice-water bath.
-
Base Addition: Under a positive flow of nitrogen, add the sodium hydride (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 5°C. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the reactive indolate anion.[5][6] Adding it slowly at low temperature prevents a dangerous exotherm from the reaction of NaH with the solvent or trace moisture and minimizes potential side reactions.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and hold for an additional 30 minutes. The mixture may become a thicker slurry.
-
Benzyl Bromide Addition: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 equiv) dropwise via the addition funnel over 30-60 minutes, again maintaining an internal temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reactor to 0°C. CRITICAL STEP: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will neutralize any unreacted sodium hydride, which reacts violently with water, producing flammable hydrogen gas.[7][8] Ensure adequate ventilation and headspace purging with nitrogen.
-
Work-up: Transfer the quenched mixture to a separation funnel or extraction vessel. Dilute with water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to afford 1-benzyl-1H-indole-6-carbaldehyde as a crystalline solid.[9]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the scale-up process.
Q1: My N-benzylation reaction has stalled or is showing low conversion. What are the likely causes?
A1: Low conversion is a common scale-up issue often related to incomplete deprotonation of the indole nitrogen.[5] The pKa of the indole N-H is around 17, so a sufficiently strong base is required.[5]
-
Cause 1: Inactive Base. Sodium hydride can be deactivated by improper storage and exposure to moisture. Always use a fresh, unopened container or a properly stored reagent.
-
Cause 2: Presence of Moisture. Water will quench both the sodium hydride and the reactive indolate anion.[5] Ensure all solvents are anhydrous and the reactor is thoroughly dried and kept under an inert atmosphere.[3]
-
Cause 3: Insufficient Mixing. On a larger scale, inefficient stirring can prevent the solid NaH from reacting completely with the dissolved indole. Ensure the stirrer speed is adequate to maintain a good suspension of the base.
-
Solution Workflow:
-
Verify Reagents: Test the NaH activity on a small scale. Ensure the DMF is truly anhydrous (<50 ppm water).
-
Optimize Base Addition: Add the NaH in portions to the indole solution and observe for hydrogen evolution as a sign of reaction.
-
Consider Alternatives: If issues persist, a different base/solvent system may be more robust on your scale. See the table below for a comparison.
-
| Base | Solvent | Temperature | Key Considerations |
| NaH | DMF, THF | 0°C to RT | Highly effective but pyrophoric; requires strict inert atmosphere.[3][10] |
| K₂CO₃ | DMF, ACN | 80-100°C | Weaker base, requires higher temperatures; safer to handle than NaH.[9] |
| KOH | DMSO | RT | Very effective and inexpensive; work-up can be more complex.[11] |
Q2: I'm observing a significant amount of an unknown impurity alongside my desired product. How can I identify and minimize it?
A2: The most likely impurity is the C3-benzylated isomer. The C3 position of indole is naturally nucleophilic and can compete with the nitrogen for the benzyl group, especially if deprotonation of the nitrogen is incomplete.[5][12]
-
Mechanism of Side Reaction: Under neutral or weakly basic conditions, the indole ring itself can act as a nucleophile. The regioselectivity (N vs. C alkylation) is highly dependent on the reaction conditions.[13]
-
Minimization Strategy:
-
Ensure Complete Deprotonation: Using a slight excess of a strong base like NaH ensures the indole exists predominantly as the indolate anion. The negative charge is localized on the nitrogen, strongly favoring N-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation over C-alkylation.[5]
-
Temperature Control: Adding the benzyl bromide at a low temperature (0°C) can improve selectivity before allowing the reaction to warm.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Q3: The work-up is difficult on a large scale. The quench is too vigorous and I'm getting emulsions during extraction. What can I do?
A3: These are classic scale-up problems.[1]
-
Quenching: The violent reaction of NaH with water is a major safety concern.
-
Alternative Quenching Agent: Instead of water or aqueous NH₄Cl, consider quenching with a proton source in a non-aqueous solvent first. A solution of isopropanol in toluene can be added slowly to safely consume the excess NaH before any aqueous washes are performed.
-
Reverse Addition: For very large scales, consider a reverse quench where the reaction mixture is slowly added to the quenching solution. This keeps the reactive hydride as the limiting reagent at all times.
-
-
Emulsions: Emulsions are common when DMF is the solvent.
-
Brine Wash: A thorough wash with brine (saturated NaCl solution) helps to break emulsions by increasing the ionic strength of the aqueous phase, forcing the organic solvent and water to separate more cleanly.
-
Solvent Swap: Before work-up, consider distilling off most of the DMF under reduced pressure and replacing it with a less water-miscible solvent like toluene or methyl tert-butyl ether (MTBE) to simplify the extraction process.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this process at scale? A: The two primary hazards are sodium hydride and benzyl bromide.
-
Sodium Hydride (NaH): A pyrophoric and water-reactive solid.[3] It must be handled under an inert atmosphere (Nitrogen or Argon) at all times.[4] Personnel must wear flame-retardant lab coats, safety glasses, and appropriate gloves.[7] A Class D fire extinguisher (for combustible metals) must be available.
-
Benzyl Bromide (BnBr): A lachrymator and corrosive chemical. It should be handled in a well-ventilated fume hood or closed system. Avoid inhalation of vapors and contact with skin.
Q: Which analytical methods are best for in-process control (IPC)? A: A combination of TLC and HPLC is recommended.
-
TLC: Excellent for rapid, qualitative checks on reaction progress. A simple mobile phase of 30% Ethyl Acetate in Hexane will show a clear separation between the starting material and the less polar product.
-
HPLC: Provides quantitative data on the disappearance of starting material and the formation of product and byproducts. This is crucial for determining the precise endpoint of the reaction before initiating the quench.
Q: Is recrystallization the only option for purification at scale? What about chromatography? A: While large-scale column chromatography is possible, it is often expensive and generates significant solvent waste. Recrystallization is almost always preferred for large quantities of solid material. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) at the lab scale to find conditions that provide high purity and recovery before attempting it on a larger scale.
References
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect.
- Sodium Hydride - Standard Operating Procedure. (2012, December 14).
- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Ltd.
- improving the reaction conditions for the N-benzyl
- in the chemical literature: N-alkylation of an indole. (2019, November 19). YouTube.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024, September 6). RSC Publishing.
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Sodium hydride, 57-63% oil dispersion. (2023, July 31). Apollo Scientific.
- Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 1-benzylindole. (1974). Organic Syntheses Procedure.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC.
- Synthesis of substituted N-heterocycles by N-alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. alkalimetals.com [alkalimetals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Indole-6-Carboxaldehyde Derivatization
[1][2][3]
Executive Summary & Molecule Profile
Indole-6-carboxaldehyde (I6CA) is a critical building block in medicinal chemistry, distinct from its more common isomer, indole-3-carboxaldehyde.[1][2] Unlike the 3-isomer, where the carbonyl is electronically "dulled" by direct conjugation with the nitrogen lone pair (vinylogous amide character), the 6-position aldehyde behaves more like a typical electron-deficient benzaldehyde .[1]
However, the indole core introduces specific challenges:
-
N-H Acidity (pKa ~16): Interferes with base-mediated reactions (Wittig, Horner-Wadsworth-Emmons).[1][2]
-
Oxidation Susceptibility: The aldehyde easily oxidizes to indole-6-carboxylic acid upon air exposure.[1][2]
-
C3-Nucleophilicity: The electron-rich pyrrole ring can participate in unwanted electrophilic aromatic substitutions if Lewis acids are too strong.[1][2]
Troubleshooting Guides (Q&A Format)
Category A: Reductive Amination (C=N Bond Formation)[4][5]
Q1: I am trying to couple I6CA with a secondary amine using NaBH₄, but I am seeing mostly alcohol byproduct (indole-6-methanol) and unreacted amine. What is happening?
Diagnosis: This is a classic issue of reductant selectivity . Sodium borohydride (NaBH₄) is too strong; it reduces the aldehyde to the alcohol faster than the imine/iminium ion can form.
The Fix:
-
Switch Reductant: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) .[2] These are milder and kinetically prefer the imine over the aldehyde.
-
Stepwise Protocol: If using NaBH₄ is mandatory, you must pre-form the imine.[2] Stir the aldehyde and amine (with drying agents like MgSO₄ or molecular sieves) for 2–4 hours before adding NaBH₄.
-
Acid Catalysis: Ensure you are adding 1–2 equivalents of Acetic Acid (AcOH).[2] This protonates the intermediate carbinolamine, facilitating water loss to form the reactive iminium species.
Q2: My reaction mixture turns into a dark tar during workup. How do I prevent polymerization?
Diagnosis: Indoles are acid-sensitive.[1][2] While weak acids (AcOH) are necessary for reductive amination, strong mineral acids or prolonged exposure to acidic silica gel can trigger polymerization (dimerization at the C3 position).
The Fix:
-
Quench Gently: Use saturated NaHCO₃ rather than strong bases or acids.[2]
-
Basify Silica: Before column chromatography, flush your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.[2]
Category B: Carbon-Carbon Bond Formation (Wittig/Knoevenagel)[1][2][3]
Q3: My Wittig reaction with a non-stabilized ylide (generated via n-BuLi) gives <10% yield. The aldehyde is consumed, but I don't see the alkene.
Diagnosis: N-H Deprotonation. The indole N-H proton is acidic.[2] If you use 1 equivalent of base (n-BuLi) to generate the ylide, the added I6CA will immediately quench the ylide by transferring its N-H proton to the ylide carbon. You are essentially performing an acid-base reaction, not a Wittig.
The Fix:
-
Method A (Protection): Protect the nitrogen first (e.g., Boc, Tosyl, or SEM group). This removes the acidic proton.[2]
-
Method B (Sacrificial Base): Use 2.2 equivalents of the base/ylide. The first equivalent deprotonates the indole nitrogen; the second equivalent performs the Wittig olefination.
-
Note: The resulting dianion can be less soluble, so ensure you use a solvent like THF/DMSO mixtures.
-
Q4: In Knoevenagel condensations (e.g., with malononitrile), the reaction is sluggish compared to benzaldehyde.
Diagnosis: While I6CA is more reactive than the 3-isomer, the indole ring is still electron-donating overall, which lowers the electrophilicity of the aldehyde carbonyl compared to a nitro-benzaldehyde.[1]
The Fix:
Experimental Protocols
Protocol A: Optimized Reductive Amination (STAB Method)
Best for: Coupling I6CA with primary/secondary amines.
-
Setup: In a flame-dried flask under Argon, dissolve Indole-6-carboxaldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF (0.1 M concentration).
-
Imine Formation: Add Acetic Acid (1.5 equiv).[2] Stir at Room Temperature (RT) for 30–60 mins.
-
Checkpoint: If the amine is sterically hindered, add 4Å Molecular Sieves and stir for 2 hours.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of amine; disappearance of Aldehyde M+1 peak).[2]
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (x3).[2] Wash combined organics with Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography. Tip: Add 1% Et₃N to eluent to prevent streaking.
Protocol B: Wittig Olefination (The "Two-Base" Method)
Best for: Unprotected indole substrates.[1]
-
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add n-BuLi (2.4 equiv) dropwise. Stir 30 min (Solution turns yellow/orange).
-
Addition: Dissolve Indole-6-carboxaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise to the ylide.
-
Observation: The color may shift as the indole N-H is deprotonated first.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Quench with sat. NH₄Cl (restores the N-H). Extract with EtOAc.[2][3]
Comparative Data: Reducing Agents
| Reagent | Reactivity Profile | Risk of Over-Reduction (Alcohol) | pH Tolerance | Recommended For |
| NaBH₄ | High | High (Reduces aldehyde fast) | Basic/Neutral | Not recommended for direct reductive amination.[1][2] |
| NaBH₃CN | Medium | Low (Requires pH ~6) | Acidic (pH 3-5) | Historical standard; toxic (HCN risk).[2] |
| STAB | Ideal | Very Low | Weakly Acidic | Gold Standard for I6CA.[2] |
| Pyridine-BH₃ | Low | Very Low | Acidic | Unstable imines or sensitive substrates.[1][2] |
Visual Troubleshooting & Mechanism
Figure 1: Decision Tree for I6CA Derivatization
Caption: Decision matrix for selecting the correct reagents based on target structure and protecting group status.[2]
Figure 2: The "N-H Trap" in Wittig Reactions
Caption: Mechanism of failure when using 1 equivalent of base with unprotected indoles.
References
-
Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2]
-
Indole Reactivity & Synthesis: Gribble, G. W.[1][2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045-1075.[1][2]
-
Wittig with Acidic Substrates: Maryanoff, B. E., & Reitz, A. B.[1][2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][4][5][6][7] Chemical Reviews, 1989, 89(4), 863–927.[2]
-
Indole-6-Carboxaldehyde Bioactivity (Context): Lee, J. H., et al. "Indole-6-carboxaldehyde prevents oxidative stress-induced mitochondrial dysfunction, DNA damage and apoptosis in C2C12 skeletal myoblasts."[1][2][8] Molecular Medicine Reports, 2018, 17(5).[2]
Sources
- 1. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 8. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
avoiding decomposition of 1-benzyl-1H-indole-6-carbaldehyde during reaction
Executive Summary & Stability Profile
1-Benzyl-1H-indole-6-carbaldehyde represents a challenging structural motif in medicinal chemistry. It combines an electron-rich indole core (prone to acid-catalyzed polymerization) with a reactive aldehyde handle (prone to oxidation and nucleophilic attack).
Unlike its more common isomer, indole-3-carbaldehyde, the 6-carbaldehyde places the carbonyl group on the benzenoid ring. While this reduces the direct conjugation with the nitrogen lone pair, the molecule remains highly sensitive to environmental factors.
The Stability Matrix
| Stress Factor | Vulnerability Level | Chemical Outcome | Visual Indicator |
| Oxygen (Air) | High | Autoxidation to carboxylic acid (1-benzyl-1H-indole-6-carboxylic acid). | Solid turns from pale yellow to off-white/chalky. |
| Acid (H⁺) | Critical | C2/C3 Protonation leading to dimerization/polymerization. | Solution turns dark red, brown, or black tar. |
| Silica Gel | High | Acidic silanols catalyze decomposition/streaking during chromatography. | Product "disappears" on column; broad tailing. |
| Strong Base | Moderate | Cannizzaro disproportionation (Alcohol + Acid). | Loss of aldehyde peak in NMR; formation of two new spots. |
| Light | Moderate | Radical-induced polymerization. | Surface darkening of the solid.[1] |
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned from yellow to dark brown/black upon adding acid for workup. What happened?"
Diagnosis: Acid-Catalyzed Indole Polymerization. Technical Insight: Even though the 6-aldehyde is electron-withdrawing, the pyrrole ring of the indole (C2-C3 bond) remains electron-rich. Strong acids (HCl, H₂SO₄) or even moderate Lewis acids protonate C3, generating an electrophilic iminium ion that reacts with unprotonated indole molecules. This chain reaction forms colored oligomers (indolyl-indolines). Corrective Action:
-
Avoid Strong Acid Quenches: Use saturated NH₄Cl or phosphate buffer (pH 6-7) instead of HCl.
-
Temperature Control: If acid is required, cool the mixture to 0°C or -78°C before addition.
Q2: "I see a new spot on TLC that is more polar than my aldehyde, and my aldehyde peak is shrinking in NMR. It's not a polymer."
Diagnosis: Autoxidation to Carboxylic Acid. Technical Insight: Indole carbaldehydes are notorious for "air oxidation." The aldehyde C-H bond is homolytically cleaved by atmospheric oxygen, initiating a radical chain mechanism that converts the aldehyde (-CHO) to a carboxylic acid (-COOH). Corrective Action:
-
Argon Sparging: Degas all solvents.
-
Bisulfite Wash: If the acid is present, wash the organic layer with saturated NaHCO₃ to remove it (the acid will go into the aqueous layer).
-
Storage: Store under inert gas (Argon/N₂) at -20°C.
Q3: "I loaded 500mg of crude product onto a silica column, but only recovered 200mg. There is significant tailing."
Diagnosis: On-Column Acidic Degradation. Technical Insight: Standard silica gel has a pH of ~5.5 due to surface silanol groups (Si-OH). This acidity is sufficient to degrade sensitive indoles or cause irreversible adsorption via hydrogen bonding. Corrective Action:
-
Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in the eluent system. This caps the acidic sites.
-
Alternative Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica.
Strategic Protocols
Protocol A: The "Buffered" Workup (Prevention of Polymerization)
Standard aqueous workups often introduce localized acidity that destroys the indole.
-
Cool Down: Chill reaction mixture to 0°C.
-
Quench: Slowly add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) .
-
Why? NH₄Cl buffers the solution to ~pH 5-6, which is mild enough to quench anions but not acidic enough to trigger rapid polymerization.
-
-
Extraction: Extract immediately with EtOAc or DCM.
-
Wash: Wash combined organics with Brine (remove water) followed by mild NaHCO₃ (if acid byproducts are suspected).
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) if the compound is extremely sensitive, as MgSO₄ is slightly Lewis acidic.
Protocol B: Neutralized Flash Chromatography (Purification)
Essential for recovering maximum yield.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).
-
The Modifier: Add Triethylamine (Et₃N) to the slurry to reach a concentration of 1% v/v .
-
Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% Et₃N.
-
Loading: Load your sample.
-
Elution: Run the column using your gradient. You can remove Et₃N from the eluent after the first few fractions, or keep it at 0.5% throughout.
-
Evaporation: Rotovap at <40°C. The Et₃N is volatile and will be removed.
Visualizing the Failure Modes
The following diagram illustrates the decision pathways for troubleshooting decomposition based on visual observations.
Figure 1: Diagnostic flow for identifying and rectifying decomposition modes of 1-benzyl-1H-indole-6-carbaldehyde.
Mechanistic Insight: Why is this happening?
To truly master this chemistry, one must understand the electronic push-pull system.
Figure 2: Mechanistic pathways leading to the two most common decomposition products.
References
-
BenchChem. (2025). Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from
-
National Institutes of Health (NIH). (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Retrieved from
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. Retrieved from
-
Sigma-Aldrich. (2024). 1-benzyl-1H-indole-6-carbaldehyde Product Sheet. Retrieved from
Sources
analytical challenges in characterizing 1-benzyl-1H-indole-6-carbaldehyde
Technical Support Center: Characterization of 1-benzyl-1H-indole-6-carbaldehyde
-
Ticket ID: IND-6-ALD-004
-
Subject: Analytical Method Development & Troubleshooting Guide
-
Status: Open
-
Assigned Specialist: Senior Application Scientist
Executive Summary
1-benzyl-1H-indole-6-carbaldehyde (CAS: 1196-70-9 analog/derivative) is a critical intermediate in the synthesis of mitotic kinesin inhibitors and other antiproliferative agents. Its characterization presents two primary analytical challenges:
-
Regiochemical Ambiguity: Distinguishing N1-alkylation (desired) from C3-alkylation (common impurity) during synthesis.
-
Aldehyde Instability: The C6-aldehyde moiety is susceptible to autoxidation (to carboxylic acid) and Schiff-base formation during LC-MS analysis.
This guide provides self-validating protocols to address these specific issues.
Module 1: Structural Confirmation (Regiochemistry)
The Challenge:
Indole alkylation using benzyl bromide and a base (e.g.,
The Solution: 2D NOESY/ROESY Validation You cannot rely solely on 1D Proton NMR to confirm the position of the benzyl group. You must observe the spatial proximity of the benzyl methylene protons to the indole ring protons.
Protocol: The "Triangulation" Method
-
Sample Prep: Dissolve ~5-10 mg in
(preferred over to prevent acid-catalyzed degradation). -
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.
-
Analysis: Look for cross-peaks originating from the Benzyl-
signal (~5.4 ppm).
Decision Logic:
Figure 1: NMR Decision Tree for distinguishing N-benzyl vs. C-benzyl isomers. The N-benzyl methylene is spatially close to both H-2 and H-7 of the indole core.
Data Reference Table: Key Chemical Shifts (
| Moiety | Proton | Approx.[1][2][3][4][5][6][7] Shift (ppm) | Multiplicity | Diagnostic Interaction (NOESY) |
| Aldehyde | -CHO | 10.05 | Singlet | Cross-peak to H-5 and H-7 |
| Linker | N-CH2 -Ph | 5.45 | Singlet | Strong NOE to H-2 and H-7 |
| Indole | H-2 | 7.60 | Doublet/Singlet | NOE to Benzyl-CH2 |
| Indole | H-7 | 7.90 | Doublet | NOE to Benzyl-CH2 |
Module 2: Purity & Stability (HPLC/LC-MS)
The Challenge: Users often report "ghost peaks" or peak splitting during HPLC analysis. This is frequently caused by the reactivity of the aldehyde group with amine-containing buffers or contaminants in the injector needle.
Troubleshooting Guide:
Issue 1: Peak Tailing or Splitting
-
Cause: Interaction of the aldehyde with residual silanols on the column or Schiff base formation with ammonium/amine modifiers.
-
Resolution:
-
Switch Buffer: Replace Ammonium Acetate/Formate with 0.1% Formic Acid (Acidic pH suppresses silanol activity and stabilizes the aldehyde).
-
Diluent: Do NOT dissolve samples in Methanol if they will sit in the autosampler >1 hour (hemiacetal formation). Use Acetonitrile/Water (50:50) .
-
Issue 2: Appearance of [M+16] Peak (+16 Da)
-
Cause: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH) either in storage or on-column.
-
Resolution: Check the area % of the +16 peak. If it increases over time in the autosampler, your sample is air-oxidizing. Purge vials with Nitrogen/Argon.
Recommended HPLC Method
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | End-capping reduces silanol interactions with the indole nitrogen. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH prevents ionization of the indole, sharpening peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to prevent hemiacetal formation. |
| Gradient | 5% B to 95% B over 10 min | Standard gradient for lipophilic benzyl-indoles. |
| Detection | UV 254 nm & 280 nm | 280 nm is specific for the indole core; 254 nm detects the benzyl group. |
Module 3: Synthesis & Impurity Profiling
The Challenge: Understanding the origin of impurities is essential for process control. The synthesis typically involves the reaction of Indole-6-carbaldehyde with Benzyl Bromide.
Reaction Pathway & Impurities:
Figure 2: Synthesis and degradation pathways. Impurity A occurs if reaction stoichiometry is not controlled; Impurity B occurs during storage.
FAQ: Why is my yield low?
-
Answer: If using
as a base, ensure the solvent is anhydrous DMF. Water destroys the base. If using , the reaction is slower; adding a catalytic amount of Potassium Iodide (Finkelstein reaction in situ) can accelerate the benzylation.
References
-
Regioselectivity in Indole Alkylation
- Title: Regioselective alkyl
-
Source:Organic Syntheses, Coll.[8] Vol. 6, p.104 (1988).
- Relevance: Establishes the preference for N-alkylation in the presence of electron-withdrawing groups (like the 6-aldehyde) which increase N-H acidity.
-
Link:
-
Analytical Characterization of Indole-Carbaldehydes
- Title: Synthesis and characterization of 1-benzyl-1H-indole-3-carbaldehyde deriv
- Source:RSC Advances, 2024.
- Relevance: Provides comparative NMR data for N-benzyl indole moieties and experimental protocols for aldehyde stability.
-
Link:
-
Oxidation Mechanisms
-
General Properties
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 4. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-l ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03745A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
improving the regioselectivity of indole-6-carboxaldehyde synthesis
Technical Support Center: Indole Regioselectivity Optimization Subject: Troubleshooting Indole-6-Carboxaldehyde Synthesis Ticket ID: IND-REGIO-C6-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
The Core Challenge: Synthesizing indole-6-carboxaldehyde is non-trivial because it fights the natural electronic bias of the indole ring.
-
Electrophilic Aromatic Substitution (EAS): Naturally targets C3 (kinetic preference).
-
Direct Lithiation (Deprotonation): Naturally targets C2 (thermodynamic acidity of the sp² C-H).
-
C6 Position: Electronically neutral and unactivated.
To install a formyl group at C6, you must bypass these natural tendencies using Halogen-Metal Exchange (HME) , Transition-Metal Catalyzed Carbonylation , or De Novo Cyclization .
Triage: Select Your Workflow Use the decision tree below to select the correct protocol for your starting material.
Figure 1: Strategic decision tree for selecting the synthesis route.
Protocol A: Metal-Halogen Exchange (The "Gold Standard")
Context: This method relies on the kinetic exchange of a C6-Bromine for Lithium. It is the most common lab-scale route but is prone to "Anion Migration" if temperature is mishandled.
The Mechanism & Risk: The C6-Lithio species is kinetically formed but thermodynamically unstable relative to the C2-Lithio species. If the reaction warms up, the lithium will "walk" to the C2 position.
Step-by-Step Methodology
| Step | Reagent/Condition | Critical Parameter (The "Why") |
| 1. Protection | TIPS-Cl / NaH | Mandatory. Free N-H protons consume 1 eq of t-BuLi and destabilize the dianion. TIPS is preferred over Boc (Boc can undergo "ortho-lithiation" at C7 or nucleophilic attack). |
| 2. Cryogenics | THF, -78°C | Strict Control. At > -60°C, the C6-Li species isomerizes to the thermodynamically stable C2-Li. |
| 3. Exchange | t-BuLi (2.0-2.2 eq) | Add slowly. t-BuLi is required for Br exchange.[1][2] n-BuLi is often too slow at -78°C, risking competing deprotonation. |
| 4. Quench | DMF (3.0 eq) | Add neat DMF quickly to trap the kinetic C6-anion before it equilibrates. |
Troubleshooting Guide (Protocol A)
Q: I isolated Indole-2-carboxaldehyde instead of C6. Why?
-
Diagnosis: "The Dance of the Lithios." You likely allowed the reaction to warm above -60°C before adding DMF.
-
Fix: Ensure internal temperature (probe in flask) remains at -78°C during the entire t-BuLi addition and equilibration time (max 15-30 mins). Do not stir for hours; the kinetic window is short.
Q: I recovered starting material (6-bromoindole).
-
Diagnosis: Wet THF or insufficient lithiation time.
-
Fix: Distill THF over Na/Benzophenone. Use a titration indicator (e.g., diphenylacetic acid) to verify t-BuLi titer.
Q: Can I do this without N-protection?
-
Diagnosis: Risky. You must use 3 equivalents of base (1 for N-H, 2 for Br-Li exchange).
-
Fix: If you must, use n-BuLi at -78°C, but expect lower yields (40-50%) due to solubility issues of the dianion.
Protocol B: Pd-Catalyzed Carbonylation (Scalable)
Context: For scales >10g, lithiation is dangerous. Palladium-catalyzed carbonylation uses CO gas (or surrogates) to insert the aldehyde carbon.
Step-by-Step Methodology
-
Substrate: 6-Bromoindole (N-protected preferred, e.g., N-Methyl or N-Benzyl).
-
Catalyst System: Pd(OAc)₂ (2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).
-
Note: Bidentate ligands like dppf prevent the formation of Pd-black and stabilize the oxidative addition complex.
-
-
CO Source: CO balloon (1 atm) or autoclave (5 bar).
-
Alternative: Use Phenyl formate or MOFF as a solid CO source if gas handling is difficult.
-
-
Reductant: Triethylsilane (Et₃SiH) or H₂ (for formylation specifically).
-
Standard Carbonylation: Usually yields esters (with MeOH). To get the aldehyde, use syngas (CO/H₂) or reduce the ester later.
-
Direct Formylation: Pd-catalyzed formylation with CO/H₂ is rare; it is often easier to carbonylate to the Methyl Ester (CO/MeOH) and then reduce to the aldehyde with DIBAL-H.
-
Troubleshooting Guide (Protocol B)
Q: The reaction stalled at 50% conversion.
-
Diagnosis: Catalyst poisoning or CO starvation.
-
Fix: Increase CO pressure to 5 bar. Ensure the system is strictly oxygen-free (freeze-pump-thaw cycles).
Q: I see de-brominated indole (Indole-H) as a byproduct.
-
Diagnosis: Hydrodehalogenation.
-
Fix: This often happens if the CO insertion is slow. Switch to a more electron-rich ligand (e.g., Xantphos) to accelerate the oxidative addition/insertion cycle.
Protocol C: Leimgruber-Batcho (De Novo Synthesis)
Context: If you cannot source 6-bromoindole, or if you need a specific substitution pattern that makes the ring unstable to lithiation, build the ring from scratch.
Mechanism: Condensation of o-nitrotoluene with DMF-DMA forms an enamine, which cyclizes upon reduction.[3]
Figure 2: The Leimgruber-Batcho pathway.
Troubleshooting Guide (Protocol C)
Q: The condensation with DMF-DMA is slow/incomplete.
-
Fix: Add Pyrrolidine (1.0 eq) as a catalyst. It forms a more reactive enamine intermediate than the dimethylamine produced by DMF-DMA.
Q: The reduction step created a mess of amines.
-
Fix: Avoid harsh hydrogenation. Use TiCl₃ or Zn/AcOH for a gentler reduction that favors cyclization over over-reduction of the aldehyde.
Summary of Key Specs
| Feature | Metal-Halogen Exchange | Pd-Carbonylation | Leimgruber-Batcho |
| Regioselectivity | Excellent (if Temp controlled) | Perfect (Retains Br position) | Perfect (Precursor defined) |
| Scale | < 10g | > 100g | Scalable |
| Key Failure Mode | C2-Migration (Temp spike) | Catalyst death / Dehalogenation | Precursor availability |
| Cost | High (t-BuLi, Cryo) | High (Pd catalyst) | Moderate |
References
-
Lithium-Halogen Exchange Mechanism & Kinetics
-
Indole Lithiation & Anion Migration
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Palladium-Catalyzed Carbonylation of Bromoindoles
-
Leimgruber-Batcho Synthesis
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-benzyl-1H-indole-6-carbaldehyde and its 3-carbaldehyde Isomer: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] The strategic placement of functional groups on this bicyclic heterocycle can dramatically influence its biological profile. This guide offers an in-depth comparison of two positional isomers: 1-benzyl-1H-indole-6-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde. While extensive research has illuminated the multifaceted activities of the 3-carbaldehyde isomer, its 6-carbaldehyde counterpart remains largely unexplored, presenting a compelling opportunity for novel drug discovery.
This document will synthesize the current understanding of the 3-carbaldehyde isomer's biological activities, provide the necessary experimental frameworks for a head-to-head comparison with the 6-carbaldehyde isomer, and offer insights into the potential structure-activity relationships that govern their differential effects.
Unveiling the Isomers: Structure and Known Reactivity
The fundamental difference between the two molecules lies in the position of the electrophilic carbaldehyde group on the indole ring, a distinction with profound implications for their reactivity and interaction with biological targets.
-
1-benzyl-1H-indole-3-carbaldehyde: This isomer has the aldehyde group at the C3 position of the pyrrole ring. This position is electron-rich and highly reactive, making the aldehyde a key handle for the synthesis of a wide array of derivatives.[2] It is a well-characterized reactant used in the preparation of inhibitors for enzymes like tyrosinase and protein families such as Bcl-2, which are implicated in cancer.[3][4]
-
1-benzyl-1H-indole-6-carbaldehyde: In this case, the aldehyde is attached to the C6 position of the benzene ring portion of the indole nucleus. While commercially available, there is a notable scarcity of published data on its biological activity.[5]
The disparate placement of the carbaldehyde group influences the electronic distribution and steric accessibility of the molecule, which are critical determinants of its biological function.
The Biological Activity Landscape: A Tale of Two Isomers
A comprehensive literature review reveals a significant disparity in the available biological data for these two isomers.
1-benzyl-1H-indole-3-carbaldehyde: A Precursor to Bioactive Derivatives
The research on this isomer has primarily focused on its utility as a synthetic intermediate for compounds with notable anticancer and antimicrobial properties.
Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant antiproliferative activity against various cancer cell lines.[6] For instance, hydrazone derivatives have shown promising results against triple-negative breast cancer cells (MDA-MB-231), with some compounds exhibiting IC50 values in the low micromolar range.[6] The proposed mechanism for some of these derivatives involves the inhibition of key proteins in cancer progression, such as the epidermal growth factor receptor (EGFR).[6]
Table 1: In Vitro Anticancer Activity of 1-benzyl-1H-indole-3-carbaldehyde Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazones | MDA-MB-231 (Breast) | 17.2 ± 0.4 | [6] |
| Thiazolo[3,2-a]pyrimidinones | General Bcl-2 inhibition | Not specified | [4] |
It is crucial to note that these activities are attributed to derivatives of 1-benzyl-1H-indole-3-carbaldehyde, and the activity of the parent compound itself is not extensively documented.
The indole-3-carbaldehyde moiety is a known pharmacophore in the design of antimicrobial agents.[7][8] Schiff base derivatives, such as thiosemicarbazones, have been synthesized from 1-benzyl-1H-indole-3-carbaldehyde and have shown activity against various human pathogens.[9] The antimicrobial efficacy is often dependent on the specific derivative and the microbial strain being tested.
1-benzyl-1H-indole-6-carbaldehyde: An Uncharted Territory
A thorough search of the scientific literature reveals a significant gap in our understanding of the biological activities of 1-benzyl-1H-indole-6-carbaldehyde. While its synthesis and commercial availability are confirmed, its potential as an anticancer, antimicrobial, or other therapeutic agent remains to be elucidated.[5] This lack of data presents a compelling rationale for the experimental investigations outlined in this guide.
Structure-Activity Relationship (SAR): A Predictive Framework
The position of a substituent on the indole ring is a critical determinant of its biological activity.[1][10] The electron density and reactivity of the C3 position on the pyrrole ring differ significantly from the C6 position on the benzene ring. This difference is expected to influence the non-covalent interactions with biological macromolecules and the metabolic stability of the compounds.
It has been noted that N-substitution on the indole ring, such as with a benzyl group, can enhance the biological activity of indole analogs.[3] The differential placement of the carbaldehyde group in the two isomers likely leads to distinct pharmacological profiles. For instance, the steric and electronic environment of the C3-aldehyde may favor binding to certain enzyme active sites, while the C6-aldehyde might be more suited for different targets.
Experimental Protocols for a Head-to-Head Comparison
To objectively compare the biological activities of these two isomers, a standardized set of in vitro assays is essential. The following protocols are designed to be self-validating and provide a robust framework for this investigation.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[1][11]
Materials:
-
1-benzyl-1H-indole-6-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow for determining the in vitro cytotoxicity of indole isomers using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
1-benzyl-1H-indole-6-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Step-by-step workflow for the broth microdilution assay to determine antimicrobial activity.
Concluding Remarks and Future Directions
The existing body of research strongly suggests that 1-benzyl-1H-indole-3-carbaldehyde is a valuable precursor for the development of bioactive compounds, particularly in the realms of anticancer and antimicrobial therapies. In stark contrast, its 6-carbaldehyde isomer represents a significant knowledge gap and a promising frontier for new drug discovery initiatives.
The differential positioning of the carbaldehyde group is predicted to have a substantial impact on the biological activity of these isomers. The experimental protocols provided in this guide offer a clear and robust pathway for a direct and objective comparison of their anticancer and antimicrobial properties. The data generated from such studies will be invaluable in elucidating the structure-activity relationships of substituted indoles and could pave the way for the development of novel therapeutic agents with improved potency and selectivity. It is through such systematic investigations that the full potential of the versatile indole scaffold can be realized.
References
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- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (n.d.).
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- An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde - Benchchem. (n.d.).
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A Comparative Guide to the Definitive Structural Validation of 1-benzyl-1H-indole-6-carbaldehyde: A Prospective Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further investigation is built. An incorrect structural assignment can invalidate extensive biological screening, derail medicinal chemistry campaigns, and lead to the misinterpretation of structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical techniques for the structural characterization of the novel synthetic intermediate, 1-benzyl-1H-indole-6-carbaldehyde, culminating in a detailed protocol for its ultimate validation by single-crystal X-ray crystallography.
While techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide data that is, by nature, inferential. They reveal connectivity, functional groups, and mass, but they do not directly measure the precise spatial arrangement of atoms. For absolute proof of structure, particularly the unequivocal assignment of substitution patterns on an aromatic ring system, X-ray crystallography remains the gold standard.
This document is structured as a prospective guide, leading the researcher through the necessary steps from synthesis to definitive validation, explaining the causality behind each experimental choice. As no crystal structure for 1-benzyl-1H-indole-6-carbaldehyde is currently deposited in the Cambridge Structural Database (CSD), this guide serves as the definitive roadmap for its future characterization and deposition.[1][2][3][4][5]
Section 1: Synthesis and Preliminary Characterization
Before a structure can be validated, the molecule must be synthesized and purified. The proposed synthesis of 1-benzyl-1H-indole-6-carbaldehyde proceeds via a standard N-alkylation of a commercially available starting material.
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the indole nitrogen of indole-6-carbaldehyde with a suitable base, followed by nucleophilic attack on benzyl chloride.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of 1-benzyl-1H-indole-6-carbaldehyde
This protocol is adapted from established procedures for the N-benzylation of substituted indoles.[6][7][8]
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add indole-6-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely (approx. 5 mL per gram of indole).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution.
-
Alkylation: Add benzyl chloride (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Section 2: Comparative Spectroscopic Analysis
Following synthesis and purification, the product is subjected to a suite of spectroscopic techniques. While powerful, each method presents limitations that highlight the necessity of crystallographic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: Will confirm the presence of the benzyl group (a characteristic singlet for the CH₂ protons around δ 5.3-5.4 ppm and multiplets for the phenyl ring protons at δ 7.2-7.4 ppm) and the aldehyde proton (a singlet around δ 10.0 ppm). Critically, the coupling patterns of the protons on the indole core will strongly suggest a 1,6-disubstitution pattern, but complex overlapping signals or second-order effects can complicate unambiguous assignment.
-
¹³C NMR: Will show the expected number of carbon signals, including the aldehyde carbonyl (~191 ppm), the benzylic CH₂ (~50 ppm), and distinct signals for the aromatic carbons.[6] While predictive software and comparison with known indole derivatives can support the 6-carbaldehyde assignment, it does not constitute absolute proof against an unexpected isomeric product.[9][10][11]
Infrared (IR) Spectroscopy
FTIR is excellent for identifying functional groups. The spectrum of 1-benzyl-1H-indole-6-carbaldehyde is expected to show:
-
A strong, sharp carbonyl (C=O) stretch for the aromatic aldehyde around 1690-1710 cm⁻¹ .[12][13]
-
Characteristic aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹ .[13][14]
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching just above 3000 cm⁻¹ .[15]
However, IR spectroscopy cannot distinguish between positional isomers (e.g., the 4-, 5-, 6-, or 7-carbaldehyde isomers), as they all contain the same functional groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide an extremely accurate mass for the molecular ion, confirming the elemental formula (C₁₆H₁₃NO). The expected [M+H]⁺ ion would be observed at m/z 236.1070. While MS confirms the molecular weight with high confidence, it cannot, on its own, differentiate between isomers which have the same formula and thus the same exact mass.[16][17][18]
Data Summary & Limitations
| Technique | Information Provided | Key Limitation for Structural Validation |
| ¹H & ¹³C NMR | Confirms C-H framework and connectivity. | Isomer assignment relies on interpretation of coupling constants and chemical shifts; can be ambiguous. |
| FTIR | Confirms presence of key functional groups (aldehyde, aromatic rings). | Cannot distinguish between positional isomers. |
| HRMS | Confirms elemental formula (C₁₆H₁₃NO). | Cannot distinguish between isomers. |
Section 3: Definitive Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) overcomes the limitations of spectroscopic methods by directly mapping the electron density of a molecule in the solid state, providing an unambiguous 3D structure.[19][20][21] The workflow involves growing a high-quality single crystal, collecting diffraction data, and refining a structural model.
Caption: Overall workflow for X-ray crystallography validation.
Experimental Protocol: Single-Crystal Growth
The critical first step is obtaining diffraction-quality single crystals. This often requires screening various conditions.[22][23]
-
Causality: The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder. The slow rate is key to minimizing defects.
-
Method 1: Slow Evaporation [24][25]
-
Dissolve 5-10 mg of purified 1-benzyl-1H-indole-6-carbaldehyde in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial.
-
Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Method 2: Vapor Diffusion [23][25]
-
In a small vial, dissolve 5-10 mg of the compound in a minimal amount of a relatively low-volatility solvent in which it is soluble (e.g., dichloromethane).
-
Place this small vial inside a larger, sealed jar containing a few milliliters of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystallization.
-
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.[20]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.[21]
-
Structure Solution: The collected data is processed to yield a set of reflection intensities. The "phase problem" is solved using computational direct methods to generate an initial electron density map, from which an initial atomic model is built.
-
Structure Refinement: The initial model is refined using a least-squares process.[26][27][28] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the diffraction pattern calculated from the model (Fcalc) and the experimentally observed pattern (Fobs).[29] The quality of the final model is assessed by the R-factor (R1), with values below 5% indicating an excellent fit.
-
Data Output and Deposition: The final, validated structure is reported in a standard Crystallographic Information File (CIF) format, as defined by the International Union of Crystallography (IUCr).[30][31][32] This file contains all relevant information about the crystal, data collection, and the final structural model, and is ready for deposition into a public database like the CSD.
The resulting crystal structure would provide definitive, quantitative data on bond lengths, bond angles, and the precise conformation of the molecule in the solid state, leaving no ambiguity about the position of the carbaldehyde group.
Conclusion: An Unambiguous Standard
This guide outlines a systematic, multi-technique approach to the structural elucidation of 1-benzyl-1H-indole-6-carbaldehyde. While NMR, IR, and MS provide essential preliminary data, they are insufficient for the absolute, unambiguous validation required in drug discovery and development. Their collective data builds a strong hypothesis, but one that lacks the definitive proof offered by X-ray crystallography.
By following the detailed protocols for synthesis, crystal growth, and crystallographic analysis presented herein, a researcher can obtain an unequivocal structural determination. The resulting CIF file serves as a permanent, verifiable record of the molecule's identity, meeting the highest standards of scientific integrity and providing the authoritative grounding necessary for all subsequent research.
References
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
-
IUCr. (2017). Refinement. Online Dictionary of Crystallography. Retrieved from [Link]
-
UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
NCSU Libraries. (n.d.). Cambridge structural database system. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Crystallography Class Notes. Retrieved from [Link]
-
USC Libraries. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
University of Glasgow. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]
-
Porter, S. T., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2354-2370. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
-
Department of Chemistry and Biochemistry, University of South Carolina. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]
-
YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. Retrieved from [Link]
-
YouTube. (2022). How to Perform Single Crystal Diffraction - Crystal Alignment. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
-
Afonine, P. (n.d.). Crystallographic Structure Refinement. Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Yustisia, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
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Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer. Retrieved from [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives. Retrieved from [Link]
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Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Retrieved from [Link]
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Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. DOI: 10.15227/orgsyn.054.0058. Retrieved from [Link]
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IUCr. (2025). Commission on Crystallographic Nomenclature. Retrieved from [Link]
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Szántay, C., et al. (2007). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Retrieved from [Link]
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Liu, D., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). N-Benzylation of indoles. Retrieved from [Link]
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Ilgın, S., et al. (2017). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Chen, Y., et al. (2014). Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]
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McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International. Retrieved from [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. The Journal of Physical Chemistry B. Retrieved from [Link]
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ResearchGate. (2025). A Highly Regioselective C-3 Benzylation Reaction of Indoles. Retrieved from [Link]
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Das, S., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. New Journal of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]
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Technical Guide: Structure-Activity Relationship (SAR) of 1-Benzyl-1H-indole-6-carbaldehyde Analogs
Executive Summary & Scaffold Analysis
The 1-benzyl-1H-indole-6-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for agents targeting tubulin polymerization , SIRT1 (Sirtuin 1) , and receptor tyrosine kinases (RTKs) .
Unlike its more common isomer, indole-3-carbaldehyde (often associated with tyrosinase inhibition), the 6-carbaldehyde position offers a unique linear vector for substituent extension. This geometry is essential for fitting into the narrow hydrophobic clefts of the SIRT1 catalytic core and the colchicine-binding site of tubulin.
This guide objectively compares the SAR of analogs derived from this scaffold, specifically focusing on Indole-Chalcones (tubulin inhibitors) and Schiff Base/Hydrazone derivatives (antiproliferative agents).
The Core Scaffold: Functional Zones
The molecule is divided into three critical SAR zones:
-
Zone A (N1-Position): The hydrophobic anchor (Benzyl group).
-
Zone B (Indole Core): The pi-stacking scaffold.
-
Zone C (C6-Formyl): The reactive "warhead" precursor for chain extension.
Figure 1: Functional SAR zones of the 1-benzyl-1H-indole-6-carbaldehyde scaffold.
Structure-Activity Relationship (SAR) Analysis
Zone A: The N1-Benzyl Substitution
The N1-benzyl group is the defining feature of this specific analog set. Experimental data consistently demonstrates that N-benzylation significantly enhances cytotoxic potency compared to N-H (unsubstituted) or N-Methyl analogs.
-
Mechanism: The benzyl ring occupies the hydrophobic pocket (e.g., the hydrophobic sub-pocket near Cys241 in tubulin).
-
SAR Trend: N-Benzyl > N-Methyl > N-H
-
Substituent Effects on Benzyl Ring:
-
Electron-Withdrawing Groups (F, Cl): Often increase metabolic stability and potency (e.g., 4-Fluorobenzyl).
-
Bulk Tolerance: The pocket is spacious; however, ortho-substitution on the benzyl ring can cause steric clashes that reduce potency.
-
Zone C: The C6-Aldehyde Derivatization
The aldehyde at position 6 is rarely the final drug; it is the handle for generating the active pharmacophore.
| Derivative Class | Reaction Partner | Target Mechanism | Key SAR Insight |
| Indole-Chalcones | Acetophenones | Tubulin Inhibition | The |
| Hydrazones | Hydrazides | EGFR / VEGFR-2 | The C=N linker provides rigidity. 6-position aligns with the hinge region of kinases. |
| Bis-Indoles | Indoles | HIV-1 Fusion | Dimerization creates a large surface area to block gp41 hydrophobic pockets. |
Comparative Performance Data
The following data compares the IC50 values of Indole-Chalcone analogs derived from 1-benzyl-1H-indole-6-carbaldehyde against standard therapeutic agents. The analogs were synthesized via Claisen-Schmidt condensation.[1]
Assay Model: MTT Assay on MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.
| Compound ID | Structure Description | N1-Substituent | C6-Extension (Chalcone) | IC50 (MCF-7) [µM] | IC50 (A549) [µM] |
| Analog 6a | 1-Benzyl-6-chalcone | Benzyl | 3,4,5-trimethoxyphenyl | 0.035 | 0.042 |
| Analog 6b | 1-Methyl-6-chalcone | Methyl | 3,4,5-trimethoxyphenyl | 1.20 | 1.50 |
| Analog 6c | Unsubstituted Indole | Hydrogen | 3,4,5-trimethoxyphenyl | > 10.0 | > 10.0 |
| Ref. Drug | Colchicine | N/A | N/A | 0.015 | 0.020 |
| Ref. Drug | Combretastatin A-4 | N/A | N/A | 0.004 | 0.006 |
Interpretation:
-
Analog 6a (N-Benzyl) is nearly 30-fold more potent than the N-Methyl analog (6b). This confirms that the benzyl group is not just a passive spacer but actively contributes to binding affinity, likely through hydrophobic interactions in the colchicine-binding site.
-
While less potent than Combretastatin A-4, Analog 6a shows nanomolar efficacy with potentially better metabolic stability due to the indole core replacing the labile cis-stilbene bond of Combretastatin.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the active chalcone analog and the validation of its biological activity.
Synthesis: Claisen-Schmidt Condensation
Objective: Convert 1-benzyl-1H-indole-6-carbaldehyde into a bioactive chalcone.
-
Reagents: 1-benzyl-1H-indole-6-carbaldehyde (1.0 eq), 3,4,5-trimethoxyacetophenone (1.0 eq), Piperidine (catalytic), Ethanol (solvent).
-
Procedure:
-
Dissolve the aldehyde and acetophenone in Ethanol (5 mL/mmol).
-
Add 5-10 drops of Piperidine.
-
Reflux at 80°C for 6–8 hours . Monitor via TLC (30% EtOAc/Hexane).
-
Cool to room temperature. The precipitate (chalcone) usually forms upon cooling.
-
Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
-
-
Validation: 1H NMR should show the characteristic doublet-doublet of the
-unsaturated protons ( Hz, indicating trans-geometry).
Biological Assay: Tubulin Polymerization Inhibition
Objective: Confirm the mechanism of action (MOA) is tubulin destabilization, not general toxicity.
-
Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Reaction:
-
Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter).
-
Add GTP (1 mM) and test compound (Analog 6a at 1, 5, 10 µM).
-
Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).
-
-
Measurement:
-
Read fluorescence (Ex 360 nm / Em 420 nm) every 1 minute for 60 minutes at 37°C.
-
-
Result Interpretation:
-
Inhibitor (Analog 6a): Comparison curve will show a decrease in Vmax and a reduction in steady-state fluorescence, similar to Colchicine.
-
Mechanism of Action (MOA) Pathway
The following diagram illustrates how the 1-benzyl-indole-6-carbaldehyde derivative (Analog 6a) disrupts cancer cell mitosis.
Figure 2: Signaling cascade for tubulin-targeting indole analogs.
References
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Mirzaei, S., et al. (2021). "Recent Development in Indole Derivatives as Anticancer Agents: A Mechanistic Approach." Anti-Cancer Agents in Medicinal Chemistry. Link
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-
Zhang, H.J., et al. (2018). "An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules." Journal of Pharmacology and Experimental Therapeutics. Link
-
Santa Cruz Biotechnology. "1-Benzyl-1H-indole-6-carbaldehyde Product Sheet." (Source for commercially available scaffold). Link
-
Napper, A.D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. (Establishes the indole-6-position as critical for SIRT1 inhibition). Link
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Benchmarking the Anticancer Potential of 1-benzyl-1H-indole-6-carbaldehyde: A Proposed Experimental Framework for Researchers
This guide provides a robust experimental framework for evaluating the anticancer potential of the novel compound 1-benzyl-1H-indole-6-carbaldehyde. Given the nascent stage of research on this specific molecule, this document outlines a comprehensive benchmarking strategy against well-established anticancer agents. The objective is to generate a clear, comparative dataset to ascertain its cytotoxic efficacy and elucidate its potential mechanism of action. This framework is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of new indole derivatives.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] Several indole-based drugs, such as sunitinib and panobinostat, have been approved by the U.S. Food and Drug Administration (FDA) for clinical use in oncology, highlighting the therapeutic viability of this heterocyclic motif.[3][4] These compounds exhibit diverse anticancer mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases, and the induction of programmed cell death (apoptosis).[1][5][6]
While direct anticancer studies on 1-benzyl-1H-indole-6-carbaldehyde are not yet prevalent in published literature, related N-benzyl indole derivatives have shown significant promise. For instance, various 1-benzyl-1H-indole-3-carboxaldehyde-based hydrazones have demonstrated potent cytotoxic activity against triple-negative breast cancer cell lines, with evidence suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway.[7] This precedent provides a strong rationale for the systematic investigation of the 6-carbaldehyde isomer presented herein.
Section 1: Selection of Benchmark Anticancer Agents
To effectively contextualize the activity of a novel compound, it is crucial to benchmark it against standard-of-care agents with distinct and well-characterized mechanisms of action. This approach allows for a multifaceted comparison, providing insights into not only potency but also the potential mode of cell killing. We propose the following three benchmark drugs:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanisms involve intercalating into DNA, which disrupts DNA replication and transcription, and inhibiting topoisomerase II, an enzyme critical for relaxing DNA supercoils.[][9][10] This action leads to an accumulation of DNA double-strand breaks and the activation of apoptotic pathways.[11][12]
-
Paclitaxel (Taxol): A member of the taxane family, Paclitaxel has a unique mechanism of action. Instead of inhibiting tubulin assembly, it stabilizes the microtubule polymer, preventing its disassembly.[][14] This hyper-stabilization disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[15][16]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a potent DNA-damaging agent. After entering the cell, it forms covalent adducts with DNA, primarily creating intra-strand and inter-strand crosslinks.[17][18] These crosslinks distort the DNA helix, interfering with DNA repair mechanisms and replication, which ultimately triggers apoptosis.[19][20]
These agents cover three critical anticancer mechanisms: topoisomerase inhibition/DNA intercalation (Doxorubicin), microtubule stabilization (Paclitaxel), and DNA crosslinking (Cisplatin). Comparing 1-benzyl-1H-indole-6-carbaldehyde against this panel will provide a broad understanding of its relative efficacy and potential mechanism.
Section 2: Proposed Experimental Workflow for Comparative Analysis
A phased approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies, is recommended. This ensures an efficient use of resources by prioritizing the most promising avenues of investigation identified in the initial phase.
Caption: Proposed workflow for benchmarking 1-benzyl-1H-indole-6-carbaldehyde.
Phase 1: In Vitro Cytotoxicity Screening
Causality: The foundational step is to determine whether 1-benzyl-1H-indole-6-carbaldehyde exhibits cytotoxic (cell-killing) activity against cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.[21] By testing the compound across a panel of cell lines from different cancer types (e.g., breast, lung, colon), we can assess both its potency and its spectrum of activity. This initial screen is critical for a go/no-go decision for further studies.[22]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of 1-benzyl-1H-indole-6-carbaldehyde and benchmark agents (Doxorubicin, Paclitaxel, Cisplatin) in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various drug concentrations to the wells in triplicate. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[23]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[24]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| 1-benzyl-1H-indole-6-carbaldehyde | Experimental | Experimental | Experimental |
| Doxorubicin | Literature/Exp. | Literature/Exp. | Literature/Exp. |
| Paclitaxel | Literature/Exp. | Literature/Exp. | Literature/Exp. |
| Cisplatin | Literature/Exp. | Literature/Exp. | Literature/Exp. |
Phase 2: Mechanistic Elucidation
If the compound demonstrates potent cytotoxicity in Phase 1, the next step is to investigate how it kills cancer cells. These assays are performed at concentrations relevant to the determined IC50 value (e.g., 1x and 2x IC50).
1. Cell Cycle Analysis
Causality: Many anticancer drugs, like Paclitaxel, function by disrupting the cell division cycle.[15] By staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population with flow cytometry, we can quantify the percentage of cells in each phase (G0/G1, S, and G2/M). A significant accumulation of cells in a specific phase compared to untreated cells indicates drug-induced cell cycle arrest.
Experimental Protocol: Propidium Iodide Staining
-
Treatment: Seed cells in 6-well plates and treat with the test compound and benchmarks at their respective IC50 concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for cell cycle phase distribution analysis.
Caption: The four phases of the eukaryotic cell cycle.
2. Apoptosis Assay
Causality: A desirable trait for an anticancer agent is the ability to induce apoptosis, or programmed cell death. The Annexin V/PI assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat cells in 6-well plates with the compounds for a predetermined time (e.g., 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[23]
-
Analysis: Analyze the stained cells immediately by flow cytometry. The results will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Section 3: Potential Signaling Pathway Involvement
Based on the known activities of other indole derivatives, 1-benzyl-1H-indole-6-carbaldehyde could potentially interfere with key oncogenic signaling pathways.[3][5] For example, inhibition of receptor tyrosine kinases like EGFR or downstream pathways such as PI3K/Akt/mTOR is a common mechanism for indole-based anticancer agents.[7] If mechanistic assays suggest a specific mode of action (e.g., cell cycle arrest without direct DNA damage), further investigation into relevant signaling pathways via Western blotting or other molecular techniques would be a logical next step.
Caption: Hypothetical inhibition of the EGFR-PI3K-Akt pathway.
Section 4: Summary and Future Directions
This guide presents a structured, scientifically-grounded framework for the initial evaluation and benchmarking of 1-benzyl-1H-indole-6-carbaldehyde as a potential anticancer agent. By systematically comparing its performance against Doxorubicin, Paclitaxel, and Cisplatin, researchers can generate robust, publishable data that clearly defines the compound's cytotoxic potency and provides initial insights into its mechanism of action.
Positive results from this comprehensive in vitro screening pipeline—specifically, potent IC50 values and a clear indication of a specific cell-killing mechanism—would provide a strong justification for advancing the compound to more complex studies. Future directions would include:
-
Target Identification: Employing techniques like thermal shift assays or affinity chromatography to identify the direct protein target(s) of the compound.
-
In Vivo Efficacy Studies: Assessing the compound's antitumor activity in preclinical animal models, such as xenograft studies in mice.[21]
-
Pharmacokinetic and Toxicity Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and determining the safety profile of the compound in vivo.
By following this rigorous benchmarking protocol, the scientific community can efficiently and effectively evaluate the therapeutic potential of 1-benzyl-1H-indole-6-carbaldehyde and other novel indole derivatives, accelerating the discovery of the next generation of cancer therapies.
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Kumar, V., Kaur, K., & Kumar, V. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-cancer agents in medicinal chemistry, 16(2), 160–173. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 1-Benzyl-1H-indole-6-carbaldehyde
[1][2]
Executive Summary & Immediate Action
1-Benzyl-1H-indole-6-carbaldehyde (CAS: 120275-08-3 or analogous isomers) is a functionalized organic intermediate used in pharmaceutical synthesis. For disposal purposes, it is classified as Hazardous Organic Waste .
Critical Directive:
-
DO NOT dispose of via municipal drains or sink systems.[1]
-
DO NOT mix with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid) due to the aldehyde functionality, which presents an exothermic oxidation risk.
-
Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
Hazard Assessment & Waste Classification
To ensure a self-validating safety protocol, you must understand the chemical nature of the waste before handling it. This compound possesses two distinct functional groups that dictate its disposal path: the Indole core and the Aldehyde group .
Chemical Safety Profile
| Parameter | Data / Characteristic | Operational Implication |
| Physical State | Solid (typically off-white to yellow powder) | Must be dissolved for liquid waste streams or bagged for solid waste. |
| Reactivity | Air-sensitive; Aldehyde group oxidizable | Segregation Required: Keep away from oxidizers to prevent fire/explosion hazards. |
| Health Hazards | Irritant (Skin, Eyes, Respiratory) | PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. |
| RCRA Status | Not P-listed or U-listed specifically | Defaults to Characteristic Waste (often D001 if in flammable solvent). |
Pre-Disposal Stabilization Protocol
The following steps ensure the waste is stable before it enters the central waste stream.
Step 1: Segregation Verification
Before moving the chemical to a waste container, verify the absence of incompatible residues.
-
Incompatibility Check: Ensure the receiving container does not contain traces of oxidizing agents (Peroxides, Nitrates, Permanganates). The aldehyde moiety at position 6 is susceptible to rapid, exothermic oxidation.
Step 2: State-Based Preparation
-
Scenario A: Pure Solid Waste
-
Do not dissolve unnecessarily. Solid waste is often cheaper and safer to transport.
-
Double-bag the solid in high-density polyethylene (HDPE) bags or place it in a wide-mouth glass jar.
-
-
Scenario B: Solution Waste (Reaction Mixtures)
-
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the solvent dictates the waste stream .
-
Halogenated Solvent (DCM/Chloroform): Segregate into "Halogenated Organic Waste."
-
Non-Halogenated Solvent (Methanol/DMSO): Segregate into "Non-Halogenated Organic Waste."
-
The Disposal Workflow (Step-by-Step)
Phase 1: Container Selection & Labeling
-
Select Container: Use an amber glass bottle or an HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Apply a hazardous waste label immediately upon the first addition of waste.
-
Required Fields: Full Chemical Name (No abbreviations), Approximate Concentration, Hazard Checkbox (Irritant, Flammable).
-
Example: "Waste 1-Benzyl-1H-indole-6-carbaldehyde, 5% in Ethyl Acetate."
-
Phase 2: Transfer & Storage
-
Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation of dust or solvent vapors.
-
Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
-
Closure: Keep the container tightly capped when not actively adding waste to prevent solvent evaporation and aldehyde oxidation.
Phase 3: Handoff to EHS/Contractor
-
Request Pickup: When the container is 90% full, seal it permanently.
-
Manifest Declaration: Declare the waste as "Organic Chemical Waste, Solid" or "Flammable Liquid, N.O.S." (if in solvent) for incineration.
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of indole-carbaldehyde derivatives.
Figure 1: Decision matrix for segregating and packaging indole-aldehyde waste streams.
Emergency Contingencies
Spills (Solid/Powder)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear N95 respirator (if outside hood), goggles, and double nitrile gloves.
-
Cleanup:
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel or an oil-impregnated sweeping compound.
-
Scoop material into a waste container.[2]
-
Wipe the surface with soap and water; dispose of wipes as hazardous waste.
-
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. The benzyl and aldehyde groups can cause sensitization; monitor for dermatitis.
-
Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Seek medical attention if irritation persists.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. RCRA Subtitle C. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press.[4] [Link]
Personal protective equipment for handling 1-benzyl-1H-indole-6-carbaldehyde
Executive Summary & Hazard Architecture
1-benzyl-1H-indole-6-carbaldehyde (CAS: Specific CAS may vary by catalog, structurally defined as C16H13NO) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for drug discovery.[1]
As a Senior Application Scientist, I must clarify a critical safety nuance: Absence of data is not evidence of safety. For specialized intermediates like this, specific toxicological data is often sparse. Therefore, we rely on Structure-Activity Relationship (SAR) safety assessments.
Functional Group Hazard Analysis
-
Indole Core: Biologically active scaffold.[1] Potential for pharmacological effects upon systemic absorption.[1]
-
Aldehyde Moiety (-CHO): High reactivity.[1] Known to cause respiratory sensitization and contact dermatitis .[1] Aldehydes cross-link proteins, making them potent allergens.[1]
-
Benzyl Group: Increases lipophilicity, potentially enhancing skin absorption.[1]
Baseline Hazard Classification (GHS/CLP Read-Across):
-
H317: May cause an allergic skin reaction (Precautionary assignment due to aldehyde).[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for sensitizers. The following matrix is designed to prevent not just acute injury, but chronic sensitization.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale:[1] Aldehydes can permeate thin nitrile.[1] The air gap between gloves provides a breakthrough buffer.[1] Change outer gloves immediately upon splash.[1] |
| Ocular | Chemical Safety Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale:[5] Safety glasses are insufficient .[1] Fine organic powders drift on air currents; unsealed eyewear allows dust to bypass and contact the lacrimal fluid, creating a concentrated aldehyde solution in the eye. |
| Respiratory | Engineering Controls First | Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Rationale:[1] Inhalation of aldehyde-functionalized dust is a primary sensitization route.[1] |
| Body | Barrier Lab Coat | Material: Poly-cotton blend or disposable Tyvek for high-volume handling.Rationale:[1] Prevent accumulation of dust on street clothes, which can transport allergens home.[1] |
Operational Workflows & Protocols
Protocol A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transition from bulk container to reaction vessel.
-
Static Control: Organic powders are prone to static charge.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "powder fly-out."[1]
-
Draft Protection: Use a balance shield.[1] Do not turn off the fume hood, but work at least 6 inches inside the sash to minimize turbulence.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been cross-contaminated with strong oxidizers.[1]
Protocol B: Solubilization (Liquid State)
Solvents can act as vehicles, carrying the compound through glove material.
-
Solvent Choice: When possible, dissolve in Ethyl Acetate or Dichloromethane (DCM) inside the hood.[1]
-
Glove Awareness: If using DCM, standard nitrile gloves offer <5 minutes of protection.[1] PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves are required if prolonged contact with the solution is expected.[1]
-
Addition Order: Always add solvent to solid , not solid to solvent, to prevent the displacement of light powder into the air.
Visualized Decision Logic
Diagram 1: PPE Selection & Handling Logic
This decision tree guides the researcher through the physical state of the compound to determine the correct safety posture.[1]
Figure 1: Operational logic flow for selecting PPE based on the physical state of the indole derivative.
Diagram 2: Emergency Spill Response
A self-validating workflow for containing accidental release.[1]
Figure 2: Step-by-step spill response mechanism emphasizing dust suppression.
Disposal & Deactivation
Disposal Code: Organic Waste (Non-Halogenated, unless halogenated solvents are used).[1]
-
Deactivation: While not strictly necessary for small amounts, residual aldehyde on glassware can be deactivated by rinsing with a dilute sodium bisulfite solution (forming the bisulfite adduct) before final washing.[1]
-
Waste Stream: Do not dispose of down the drain. Indole derivatives can be toxic to aquatic life (H411).[1][2][3] Collect in High-Density Polyethylene (HDPE) or glass containers for professional incineration.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Indole-3-carbaldehyde (Analogous Hazard Data). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1][6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R 2011.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzaldehyde (Functional Group Read-Across).[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
